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  • Product: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole
  • CAS: 1094452-07-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole: Properties, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The oxazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions. This document details the core physicochemical properties of the title compound, proposes a robust synthetic pathway grounded in established organic chemistry principles, provides detailed experimental protocols for its synthesis and characterization, and outlines essential safety and handling procedures. The content is structured to serve as a practical and authoritative resource for professionals engaged in chemical research and development.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and molecular characteristics of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole are summarized below.

PropertyValueSource
IUPAC Name 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole-
CAS Number 1094452-07-9[1]
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.65 g/mol [1]
Appearance Solid (predicted)-

Proposed Synthetic Pathway and Mechanism

While numerous methods exist for oxazole synthesis, a highly reliable and versatile approach is the cyclodehydration reaction between an α-haloketone and a primary amide, a variant of the Robinson-Gabriel synthesis. This pathway offers high convergence and accessibility of starting materials.

Proposed Synthesis Workflow

The proposed synthesis involves the condensation of 2-methoxybenzamide with 1,3-dichloroacetone. The reaction is typically promoted by a dehydrating agent or heat to facilitate the final aromatization step.

G A 2-Methoxybenzamide C Reaction Vessel (High-boiling solvent, e.g., Toluene) A->C B 1,3-Dichloroacetone B->C D Condensation & Cyclodehydration C->D Heat (Reflux) E Crude Product Mixture D->E F Purification (Column Chromatography) E->F G 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole F->G Isolated Product

Caption: Proposed workflow for the synthesis of the title compound.

Mechanistic Rationale

The selection of this pathway is based on its mechanistic reliability. The process begins with the nucleophilic attack of the amide oxygen onto one of the electrophilic carbonyl carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization where the amide nitrogen attacks the other chloromethyl carbon. The resulting intermediate then undergoes dehydration, driven by heat, to form the stable aromatic 1,3-oxazole ring. This one-pot approach is efficient and avoids the isolation of potentially unstable intermediates.

Experimental Protocols

The following protocols are representative methodologies. All procedures must be conducted by trained personnel in a controlled laboratory setting after a thorough, site-specific risk assessment.

Synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

This protocol describes a standard procedure for the cyclocondensation reaction.

Materials:

  • 2-Methoxybenzamide

  • 1,3-Dichloroacetone

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methoxybenzamide (1.0 eq) and anhydrous toluene (10 mL per mmol of amide).

  • Reagent Addition: Add 1,3-dichloroacetone (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound.

Structural Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show a singlet for the chloromethyl protons (CH₂Cl) around δ 4.6-4.8 ppm. A singlet for the methoxy group (OCH₃) should appear around δ 3.9 ppm. The aromatic protons of the methoxyphenyl group will appear in the δ 6.9-7.8 ppm region, and a singlet for the oxazole C4-proton is expected around δ 7.2-7.5 ppm.

  • ¹³C NMR: The spectrum should reveal distinct signals for the chloromethyl carbon, the methoxy carbon, the aromatic carbons, and the two heterocyclic carbons of the oxazole ring (C2, C4, and C5).

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected molecular ion peak [M+H]⁺ for C₁₁H₁₁ClNO₂⁺ would be approximately 224.04. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at about one-third the intensity of the M peak) must be observed.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should display characteristic absorption bands. Key expected peaks include C=N stretching of the oxazole ring (~1650 cm⁻¹), C-O-C stretching (~1250 cm⁻¹ and ~1050 cm⁻¹), and C-Cl stretching (~750-650 cm⁻¹).

Safety and Handling

Proper safety protocols are mandatory when handling the reagents and final product.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[2]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[3] Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area immediately with copious amounts of water.[3]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[4]

References

  • Aladdin-C956874-1g . 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole. A-Mag-Bio. Available at: [Link]

Sources

Exploratory

Solubility Profile of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole in Organic Solvents

[1] Executive Summary Compound: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole CAS (Analogous): 1038708-65-4 (Isomer reference) Molecular Formula: C₁₁H₁₀ClNO₂ Molecular Weight: 223.66 g/mol [1][2] This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole CAS (Analogous): 1038708-65-4 (Isomer reference) Molecular Formula: C₁₁H₁₀ClNO₂ Molecular Weight: 223.66 g/mol [1][2]

This technical guide provides a comprehensive solubility and stability profile for 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole .[1] As a reactive electrophilic intermediate, this compound presents a unique challenge: balancing solubility with chemical stability. While it exhibits high solubility in polar aprotic solvents, its chloromethyl moiety renders it susceptible to solvolysis in protic media. This document outlines the predicted solubility classes, warns of specific degradation pathways, and provides validated protocols for experimental determination.

Physicochemical Architecture & Predicted Properties[1]

Before attempting dissolution, one must understand the structural forces at play. The molecule consists of a lipophilic oxazole core substituted with a methoxyphenyl group and a reactive chloromethyl arm.[3]

PropertyValue (Predicted/Analogous)Structural Implication
LogP (Octanol/Water) ~2.8 – 3.2Lipophilic: Prefers organic matrices; poor water solubility.[1][3]
H-Bond Donors 0No -OH or -NH groups to facilitate water solubility.[1][3]
H-Bond Acceptors 3 (N, O in ring, O in OMe)Moderate interaction with polar solvents.[3]
Reactive Moiety Chloromethyl (-CH₂Cl)Electrophilic: High risk of S_N2 substitution in nucleophilic solvents.[3]
Physical State Crystalline SolidLattice energy must be overcome by solvent-solute interactions.[1][3]
The Critical Stability Warning

Do not treat solubility as a static number. For this compound, solubility is time-dependent in protic solvents.[3] The chloromethyl group is a potent alkylating agent. Dissolution in methanol or water is not a physical mixing process but a precursor to a chemical reaction (solvolysis), leading to the formation of the methoxymethyl or hydroxymethyl derivative and HCl.

Solubility Profile & Solvent Compatibility[1]

The following classification synthesizes polarity principles with the specific reactivity of the chloromethyl-oxazole scaffold.

Class I: Recommended Solvents (High Solubility / High Stability)

Use these for synthesis, NMR analysis, and stock solution preparation.[3]

  • Dichloromethane (DCM): Excellent solubility (>100 mg/mL). The non-polar character matches the lipophilic core, and it is non-nucleophilic.

  • Tetrahydrofuran (THF): Good solubility. Suitable for reactions, though peroxide formation in aged THF can trigger oxidation.

  • Ethyl Acetate: Good solubility. Ideal for extraction and chromatography.

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): Very high solubility. Use only if necessary (e.g., for biological assays), as removal is difficult.

Class II: Reactive Solvents (Conditional Use Only)

Use only for immediate processing or specific reactions. Avoid for storage.

  • Methanol / Ethanol: The compound will dissolve, but will slowly degrade via solvolysis (conversion to ether).

    • Half-life: Varies by temperature, but degradation is detectable within hours at RT.

  • Acetone: Good solubility, but can form enolates under basic conditions which may react with the chloromethyl group.

Class III: Anti-Solvents (Precipitation Media)

Use these to crash the compound out of solution.[3]

  • Hexanes / Heptane: Very low solubility (<1 mg/mL).

  • Water: Practically insoluble. Warning: Suspensions in water will slowly hydrolyze to the alcohol derivative.

Visualization: Solubility & Reactivity Workflows

Solvent Selection Decision Tree

This diagram guides the researcher through selecting the appropriate solvent based on the intended application, prioritizing stability.

SolventSelection Start Select Solvent for 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole Purpose What is the Purpose? Start->Purpose Analysis Analytical (HPLC/NMR) Purpose->Analysis Synthesis Synthesis / Reaction Purpose->Synthesis Storage Stock Solution / Storage Purpose->Storage NMR NMR Analysis Analysis->NMR HPLC HPLC Analysis Analysis->HPLC DCM_THF DCM, THF, EtOAc (Stable) Synthesis->DCM_THF DMSO_Store DMSO (Dry) (Stable at -20°C) Storage->DMSO_Store Alcohols Alcohols/Water (DEGRADATION) Storage->Alcohols CDCL3 CDCl3 or DMSO-d6 (Recommended) NMR->CDCL3 MeOD MeOD (Methanol-d4) (AVOID: Solvolysis Risk) NMR->MeOD ACN Acetonitrile (Preferred) HPLC->ACN MeOH Methanol (Limit exposure time) HPLC->MeOH

Caption: Decision tree for solvent selection, highlighting the risks of protic solvents for analytical and storage applications.

Degradation Pathway (Solvolysis)

Understanding the "why" behind the warnings: The chloromethyl group is a "soft" electrophile prone to attack by "hard" nucleophiles like alcohols.[3]

Degradation Compound 2-(Chloromethyl)-oxazole (Intact) Transition Transition State (S_N2 Attack) Compound->Transition + MeOH Solvent Methanol (Solvent) Solvent->Transition Product 2-(Methoxymethyl)-oxazole (Degradant) Transition->Product Byproduct HCl Transition->Byproduct

Caption: Mechanism of solvolysis in methanol. The chloride leaving group is displaced by methoxide/methanol, altering the compound's identity.

Experimental Protocols

Since exact literature values are often proprietary for intermediates, use these self-validating protocols to generate your own data.

Protocol A: Gravimetric Solubility Screening (High Throughput)

Best for: Rapidly determining approximate solubility ranges (e.g., >10 mg/mL vs <1 mg/mL).[3]

  • Preparation: Weigh 10 mg of the compound into a 1.5 mL clear HPLC vial.

  • Addition: Add solvent in stepwise aliquots (e.g., 50 µL, then 50 µL, then 100 µL).

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used for non-reactive solvents.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Insoluble: Visible solid or turbidity.

  • Calculation:

    
    
    
Protocol B: HPLC-UV Saturation Method (Quantitative)

Best for: Exact saturation values and stability confirmation.[1][3]

  • Excess Addition: Add excess solid (~20 mg) to 1 mL of the target solvent.

  • Equilibration: Shake at 25°C for 24 hours.

    • Critical Step: For alcohols/water, limit time to 1 hour to minimize degradation, or perform a kinetic study.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Dilution: Dilute the filtrate 100x with Acetonitrile (to stop any solvolysis if using alcohols).

  • Quantification: Inject onto HPLC (C18 Column, ACN/Water gradient). Compare peak area to a standard curve prepared in ACN.

  • Purity Check: Check the chromatogram for extra peaks (indicating degradation during the equilibration period).

References

  • PubChem. (n.d.). 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (Analogous Structure Properties). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[4][5][6][7][8][9][10] Wiley-Interscience.[1] (Foundational text on oxazole reactivity and chloromethyl group susceptibility).

  • Palmer, D. C. (2014). Oxazoles: Synthesis, Reactions, and Spectroscopy.[6][10][11] In Heterocyclic Chemistry. (Details the electrophilic nature of 2-chloromethyl oxazoles).

Sources

Foundational

The Strategic Deployment of Chloromethyl Oxazoles: A Technical Guide for Drug Discovery

Foreword: The Oxazole Motif as a Privileged Scaffold In the landscape of medicinal chemistry, the oxazole ring stands as a "privileged" scaffold. Its five-membered aromatic structure, containing both nitrogen and oxygen,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Oxazole Motif as a Privileged Scaffold

In the landscape of medicinal chemistry, the oxazole ring stands as a "privileged" scaffold. Its five-membered aromatic structure, containing both nitrogen and oxygen, imparts a unique combination of properties that make it an attractive core for the design of novel therapeutics.[1][2] The oxazole moiety is found in a wide array of natural products and clinically approved drugs, demonstrating its broad biological relevance.[3][4] From the anti-inflammatory agent Oxaprozin to various kinase inhibitors, the versatility of the oxazole core is well-established.[1] This guide will delve into a particularly reactive and synthetically useful class of oxazole building blocks: the chloromethyl oxazoles. Their ability to serve as electrophilic synthons for the introduction of diverse functionalities makes them invaluable tools in the drug discovery arsenal.

The Chloromethyl Oxazole Building Block: A Gateway to Molecular Diversity

Chloromethyl oxazoles are characterized by a chloromethyl group attached to the oxazole ring, typically at the 2- or 4-position. This seemingly simple functional group dramatically enhances the synthetic utility of the oxazole core. The chloromethyl group acts as a reactive "handle," susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of substituents. This strategic functionalization is a cornerstone of modern drug design, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of Chloromethyl Oxazole Precursors

The journey to harnessing the potential of chloromethyl oxazoles begins with their synthesis. A robust and scalable synthetic route is paramount for their application in drug discovery campaigns. While various methods for oxazole synthesis exist, the preparation of chloromethyl-substituted oxazoles often involves tailored strategies.

A notable example is the synthesis of 2-(chloromethyl)-4,5-diphenyloxazole, a precursor to the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[5] This can be achieved from the corresponding chloroacetyl ester of benzoin.[5]

Another highly versatile building block is 4-bromomethyl-2-chlorooxazole. Although not a chloromethyl derivative itself, its synthesis and reactivity patterns are highly instructive and often interchangeable with its chloro-analogs in synthetic planning. The synthesis of this building block allows for sequential, regioselective functionalization at two distinct positions on the oxazole ring.[6]

The Cornerstone Reaction: Nucleophilic Substitution

The primary mode of reactivity for chloromethyl oxazoles is the SN2 reaction, where a nucleophile displaces the chloride ion.[7] This reaction is the workhorse for introducing molecular diversity, allowing chemists to append a vast array of chemical moieties to the oxazole scaffold.

A Spectrum of Nucleophiles for Diverse Functionalities

The choice of nucleophile is dictated by the desired functionality in the target molecule. A wide range of nucleophiles can be effectively employed in reactions with chloromethyl oxazoles:

  • O-Nucleophiles: Alkoxides and phenoxides react to form ether linkages. These are prevalent in many biologically active molecules.[5]

  • N-Nucleophiles: Amines (primary and secondary) readily displace the chloride to form aminomethyl-oxazole derivatives. This is a common strategy for introducing basic centers to modulate solubility and target interactions.[5]

  • S-Nucleophiles: Thiolates are potent nucleophiles that lead to the formation of thioethers. These can be further oxidized to sulfoxides and sulfones, expanding the chemical space.[5]

  • C-Nucleophiles: Carbanions, such as those derived from malonates, are used to form new carbon-carbon bonds, enabling the extension of the carbon skeleton.[5]

The following diagram illustrates the general scheme of nucleophilic substitution on a chloromethyl oxazole.

G cluster_0 Chloromethyl Oxazole Building Block cluster_1 Nucleophiles cluster_2 Functionalized Oxazole Derivatives start R-Oxazole-CH2Cl Nu_O R'-O⁻ (Alkoxides, Phenoxides) start->Nu_O SN2 Reaction Nu_N R'R''NH (Amines) start->Nu_N SN2 Reaction Nu_S R'-S⁻ (Thiolates) start->Nu_S SN2 Reaction Nu_C R'⁻ (Carbanions) start->Nu_C SN2 Reaction Prod_O R-Oxazole-CH2-OR' Nu_O->Prod_O Prod_N R-Oxazole-CH2-NR'R'' Nu_N->Prod_N Prod_S R-Oxazole-CH2-SR' Nu_S->Prod_S Prod_C R-Oxazole-CH2-R' Nu_C->Prod_C

Caption: Nucleophilic substitution on chloromethyl oxazoles.

Advanced Strategies for 2,4-Disubstituted Oxazoles

For more complex substitution patterns, such as those found in many kinase inhibitors, a more sophisticated approach is required. The use of di-halogenated oxazoles, like 4-bromomethyl-2-chlorooxazole, allows for sequential and regioselective functionalization.[6]

This strategy leverages the differential reactivity of the two halogenated positions. The bromomethyl group is more susceptible to nucleophilic attack, allowing for its selective functionalization first. The less reactive 2-chloro position can then be subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl moieties.[6] This powerful one-two punch enables the rapid construction of diverse libraries of 2,4-disubstituted oxazoles.

The following workflow diagram illustrates this powerful synthetic strategy.

G start 4-Bromomethyl-2-chlorooxazole step1 Step 1: Nucleophilic Substitution (e.g., Stille or Suzuki Coupling at 4-position) start->step1 intermediate 4-Substituted-2-chlorooxazole step1->intermediate step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Stille Coupling at 2-position) intermediate->step2 product 2,4-Disubstituted Oxazole Library step2->product

Caption: Sequential functionalization of 4-bromomethyl-2-chlorooxazole.

Case Study: The Synthesis of Oxaprozin

A compelling example of the utility of halomethyl oxazoles in drug synthesis is the preparation of Oxaprozin, a widely used NSAID.[5][8] The synthesis hinges on the alkylation of a malonate ester with a 2-(halomethyl)-4,5-diphenyloxazole, followed by hydrolysis and decarboxylation.

Experimental Protocol for Oxaprozin Synthesis

The following protocol is a representative synthesis of Oxaprozin starting from 2-bromomethyl-4,5-diphenyl-oxazole.[8]

Step 1: Alkylation of Diethyl Malonate

  • Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise with stirring.

  • After stirring for 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 equivalent) in absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diester from the previous step, add a solution of sodium hydroxide (3.0 equivalents) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 3-4 hours to effect hydrolysis.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the dicarboxylic acid intermediate.

  • Further heating of the acidic solution will promote decarboxylation to yield Oxaprozin.

  • The crude Oxaprozin can be collected by filtration and purified by recrystallization.

Tabular Summary of Key Building Blocks and Reactions

Building BlockKey Reaction(s)Resulting ScaffoldTherapeutic Area Application
2-(Chloromethyl)-4,5-diphenyloxazoleNucleophilic substitution with malonate2-Propanoic acid substituted oxazoleAnti-inflammatory (e.g., Oxaprozin)[5]
4-Bromomethyl-2-chlorooxazoleSequential nucleophilic substitution and Pd-catalyzed cross-coupling2,4-Disubstituted oxazolesBroad applicability, including kinase inhibitors[6]
2-(Chloromethyl)oxazoleGeneral nucleophilic substitutionDiverse 2-substituted oxazolesPharmaceuticals and agrochemicals[8]

Conclusion and Future Perspectives

Chloromethyl oxazoles and their halogenated counterparts are undeniably powerful and versatile building blocks in the modern drug discovery paradigm. Their predictable reactivity through nucleophilic substitution and their amenability to advanced cross-coupling chemistries provide a robust platform for the synthesis of diverse and complex molecular architectures. The successful application of these building blocks in the synthesis of marketed drugs like Oxaprozin underscores their practical importance. As the demand for novel and highly specific therapeutics continues to grow, particularly in areas like oncology with the need for targeted kinase inhibitors, the strategic use of chloromethyl oxazole building blocks is poised to play an increasingly significant role in the discovery and development of the next generation of medicines.

References

  • Boić, B. D., Trišović, N. P., Valentić, N., Uscumlić, G., & Petrović, S. D. (2011). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Hemijska Industrija, 65(5), 551-562.
  • Young, G. L., Smith, S. A., & Taylor, R. (2004). 4-Bromomethyl-2-chlorooxazole—A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ChemInform, 35(33).
  • Patil, P., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(31), 3485-3488.
  • LookChem. (n.d.). Synthesis of Oxaprozin. Retrieved from [Link]

  • Google Patents. (n.d.). CN102552464B - Oxaprozin and preparation technology thereof.
  • Kaur, R., & Sharma, S. (2019).
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]

  • Royal Society of Chemistry. (1969). Nucleophilic heteroaromatic substitution. Derivatives of pyrrolo-[2,1-b]oxazole. Journal of the Chemical Society C: Organic.
  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of natural products and biologically active molecules containing an oxazole unit. Retrieved from [Link]

  • University of West Florida. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]

  • Singh, S. P., Verma, N. K., Rai, P. K., & Tripathi, A. K. (2014). Synthesis and pharmacological screening of some noval benzoxazole derivatives. Der Pharmacia Lettre, 6(6), 283-288.
  • Ghani, A., Hussain, E. A., Sadiq, Z., & Naz, N. (2016). Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles. Indian Journal of Chemistry, 55B(7), 833-853.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole: History, Discovery, and Modern Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Oxazole Scaffold The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind to a wide array of biological targets, including enzymes and receptors.[2][3] This has led to the development of numerous oxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6][7] The specific compound, 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole, represents a key intermediate in the synthesis of more complex molecules, where the reactive chloromethyl group serves as a handle for further functionalization.[8][9] This guide provides a comprehensive overview of the historical context of oxazole synthesis, the discovery of the pivotal method for preparing 2-(chloromethyl)-5-aryloxazoles, and the practical applications of this versatile building block in drug discovery and development.

Historical Perspectives on Oxazole Synthesis: The Foundational Pillars

The construction of the oxazole ring has been a subject of extensive research for over a century, leading to the development of several named reactions that form the bedrock of modern heterocyclic chemistry.

The Robinson-Gabriel Synthesis (1909)

One of the earliest methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[10] This reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid or phosphorus pentoxide.[10]

The Fischer Oxazole Synthesis (1896)

Emil Fischer's method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[11] This approach was one of the first to provide a route to 2,5-disubstituted oxazoles.[11]

The Van Leusen Reaction (1972)

A more modern and versatile method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde in a [3+2] cycloaddition to form the oxazole ring.[2][5] This reaction is known for its mild conditions and broad substrate scope.[3]

The Genesis of 2-(Chloromethyl)-5-aryloxazoles: A Modern Synthetic Breakthrough

While classical methods provided access to a range of oxazoles, the synthesis of the 2-(chloromethyl)-5-aryl subclass, a valuable building block for further chemical elaboration, was significantly advanced by a more modern approach. The discovery and development of the Lewis acid-catalyzed reaction of α-diazocarbonyl compounds with nitriles proved to be a pivotal moment.

Research led by Toshikazu Ibata and his collaborators in the late 1980s established a highly effective method for the synthesis of 2,5-disubstituted oxazoles. This methodology involves the reaction of an α-diazo ketone with a nitrile in the presence of a Lewis acid catalyst, most notably boron trifluoride etherate (BF₃·OEt₂). This reaction proceeds through the formation of a nitrile ylide intermediate, which then undergoes a 1,5-cyclization to form the oxazole ring.

This method was successfully applied to the synthesis of 2-(chloromethyl)-5-aryloxazoles by utilizing chloroacetonitrile as the nitrile component. The reaction of a substituted α-diazoacetophenone with chloroacetonitrile in the presence of BF₃·OEt₂ provides a direct and efficient route to the desired 2-(chloromethyl)-5-aryloxazole.

dot graph "BF3_Catalyzed_Oxazole_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} "BF₃·OEt₂ Catalyzed Synthesis of 2-(Chloromethyl)-5-aryloxazoles"

Synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole: A Detailed Protocol

The synthesis of the title compound is achieved through the BF₃·OEt₂-catalyzed reaction of 2-diazo-1-(2-methoxyphenyl)ethanone with chloroacetonitrile.

Step 1: Preparation of 2-diazo-1-(2-methoxyphenyl)ethanone

The starting α-diazo ketone can be prepared from 2-methoxybenzoic acid via a two-step process:

  • Acid Chloride Formation: 2-Methoxybenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield 2-methoxybenzoyl chloride.

  • Diazo Transfer: The resulting acid chloride is then reacted with diazomethane (CH₂N₂) or a safer alternative like trimethylsilyldiazomethane (TMSCHN₂) to afford 2-diazo-1-(2-methoxyphenyl)ethanone.

dot graph "Diazo_Ketone_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} "Synthesis of the α-Diazo Ketone Precursor"

Step 2: BF₃·OEt₂-Catalyzed Cycloaddition

Experimental Protocol:

  • To a solution of 2-diazo-1-(2-methoxyphenyl)ethanone (1.0 eq) in an excess of chloroacetonitrile (which also serves as the solvent) at 0 °C is added boron trifluoride etherate (BF₃·OEt₂) (0.2 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which the evolution of nitrogen gas is observed.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole.

Reactant/Reagent Molar Ratio Purpose
2-Diazo-1-(2-methoxyphenyl)ethanone1.0Oxazole ring precursor
ChloroacetonitrileExcessReactant and solvent
Boron Trifluoride Etherate (BF₃·OEt₂)0.2Lewis acid catalyst
Saturated Aqueous NaHCO₃-Quenching agent
Ethyl Acetate/Dichloromethane-Extraction solvent
Anhydrous MgSO₄/Na₂SO₄-Drying agent

The Role of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole in Drug Development

The synthetic utility of 2-(chloromethyl)-5-aryloxazoles, including the 2-methoxyphenyl derivative, lies in the high reactivity of the chloromethyl group. This group acts as a versatile electrophilic handle, allowing for the introduction of a wide variety of nucleophiles to build more complex molecular architectures. This makes it an invaluable intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Nucleophilic Substitution Reactions:

The chlorine atom can be readily displaced by a range of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines yields 2-(aminomethyl)-5-aryloxazoles, which can be key components of biologically active molecules.

  • Alcohols/Phenols: Alkoxides or phenoxides react to form the corresponding ethers.

  • Thiols: Thiolates can be used to introduce sulfur-containing moieties.

  • Cyanide: Reaction with cyanide salts provides a route to extend the carbon chain.

dot graph "Functionalization" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} "Derivatization of the 2-(Chloromethyl) Group"

Application in Kinase Inhibitor Synthesis:

A significant area of application for oxazole derivatives is in the development of protein kinase inhibitors, which are a major class of anticancer drugs. For instance, benzoxazole derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy.[12][13][14][15] The 2-(chloromethyl)-5-aryloxazole scaffold provides a convenient starting point for the synthesis of such inhibitors, where the chloromethyl group can be used to attach various pharmacophoric fragments designed to interact with the kinase active site.

Conclusion

The synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is rooted in a rich history of heterocyclic chemistry, with its most efficient synthesis stemming from the modern development of Lewis acid-catalyzed reactions of α-diazocarbonyl compounds. This versatile intermediate, with its reactive chloromethyl handle, serves as a powerful tool for medicinal chemists and drug development professionals. Its utility in constructing diverse molecular architectures, particularly in the context of kinase inhibitor development, underscores the enduring importance of the oxazole scaffold in the quest for new therapeutic agents. This guide provides a foundational understanding of the history, synthesis, and application of this key chemical entity, empowering researchers to leverage its potential in their own drug discovery endeavors.

References

  • Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2137–2152. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PubMed. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Gouda, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. Retrieved from [Link]

  • Gouda, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. Retrieved from [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441. Retrieved from [Link]

  • Ibata, T., et al. (1989). Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles. Bulletin of the Chemical Society of Japan, 62(2), 618-620.
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  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Rehman, A., et al. (2013). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(2), 345–352.
  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492. Retrieved from [Link]

  • PubChem. (n.d.). 2-(chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole. Retrieved from [Link]

  • Rickborn, B. (1998). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) A Practical Synthesis of 1,3-Oxazole. Retrieved from [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. LOCKSS. Retrieved from [Link]

  • Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. Retrieved from [Link]

  • Ferreira, V. F., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. SciForum. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

  • Rehman, A., et al. (2013). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole. Retrieved from [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1535. Retrieved from [Link]

  • NIST. (n.d.). Oxazole. Retrieved from [Link]

  • Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 550-553, 417-420. Retrieved from [Link]

  • Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(1), 2-15. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Retrieved from [Link]

  • International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. Retrieved from [Link]

  • Wang, X., et al. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances, 13(4), 2496–2500. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities | Request PDF. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2018). A facile synthesis of diverse 5-arylated triazoles via a Cu-catalyzed oxidative interrupted click reaction with arylboronic acids in air. Retrieved from [Link]

  • Hu, Y., et al. (2021). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. The Journal of Organic Chemistry, 86(17), 11843–11851. Retrieved from [Link]

Sources

Foundational

Reactivity profile of chloromethyl group in oxazole heterocycles

An In-Depth Technical Guide to the Reactivity Profile of Chloromethyl Oxazoles Abstract Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of Chloromethyl Oxazoles

Abstract

Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The introduction of a chloromethyl group onto the oxazole ring creates a highly versatile and reactive intermediate, pivotal for the synthesis of complex molecules and compound libraries for drug discovery.[4][5] This technical guide provides a comprehensive analysis of the reactivity profile of chloromethyl oxazoles. It delves into the fundamental electronic properties governing their behavior, explores the predominant nucleophilic substitution pathways, and discusses advanced synthetic transformations. Authored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with practical, field-proven protocols to serve as an essential resource for leveraging these powerful synthetic building blocks.

Introduction: The Strategic Importance of Chloromethyl Oxazoles

The Oxazole Scaffold in Medicinal Chemistry: A Privileged Core

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[6] This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[4][6] Its ability to engage with biological targets like enzymes and receptors through various non-covalent interactions makes it a favored moiety for the rational design of novel therapeutics.[1][2][7]

The Chloromethyl Group as a Versatile Synthetic Handle

The strategic installation of a chloromethyl group (-CH₂Cl) onto the oxazole core transforms it into a potent electrophilic building block.[8][9] This functional group acts as a "synthetic handle," providing a reactive site for the facile introduction of diverse functionalities through nucleophilic substitution reactions.[4][9] This versatility is paramount for constructing complex molecular architectures and for performing structure-activity relationship (SAR) studies, where systematic modification of a lead compound is essential to optimize its pharmacological profile.[4] The reactivity of the chloromethyl group is often compared to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of substitution reactions.[4][10]

Fundamental Principles of Reactivity

Electronic Structure of the Oxazole Ring

The oxazole ring is aromatic, deriving its stability from the delocalization of six π-electrons.[11] However, the presence of the highly electronegative oxygen and nitrogen atoms creates an uneven electron distribution, rendering the ring electron-deficient.[12][13] The nitrogen atom, in particular, acts as an electron sink, which deactivates the ring towards electrophilic attack but increases the susceptibility of ring carbons to nucleophilic attack, especially at the C2 position.[11][14] The relative acidity of the ring protons follows the order C2 > C5 > C4.[2][15]

Diagram 1: Electronic Landscape of the Oxazole Ring
Influence of the Oxazole Ring on the Chloromethyl Group

The electron-withdrawing nature of the oxazole ring is a critical factor governing the reactivity of the attached chloromethyl group. This inductive effect significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[8][12] This electronic activation, combined with the fact that chloride is an excellent leaving group, is the primary driver for the high reactivity observed in these compounds.

Positional Isomerism and its Impact on Reactivity (C2, C4, C5)

The reactivity of the chloromethyl group is influenced by its point of attachment to the oxazole ring.

  • 2-Chloromethyl-oxazoles: The C2 position is the most electron-deficient site on the oxazole ring.[11] A chloromethyl group at this position exhibits pronounced reactivity, characteristic of a benzylic halide, making it an excellent scaffold for synthetic elaboration.[5][10]

  • 4-Chloromethyl-oxazoles: These isomers are also highly versatile intermediates.[9] The presence of the chloromethyl group at C4 can electronically influence the ring, directing further electrophilic substitution to the C2 position.[8]

  • 5-Chloromethyl-oxazoles: The C5 position is also amenable to nucleophilic attack on the chloromethyl group, and 5-(chloromethyl)-1,3-oxazole is a widely used building block in pharmaceutical and chemical research.[4][12]

Nucleophilic Substitution: The Workhorse Reaction

The most prominent reaction of chloromethyl oxazoles is nucleophilic substitution, which typically proceeds via a bimolecular (SN2) mechanism due to the steric accessibility of the primary carbon.[4][12] This pathway involves a backside attack by the nucleophile, leading to the displacement of the chloride ion in a single, concerted step.

Diagram 2: General SN2 Mechanism on a Chloromethyl Oxazole
C-N Bond Formation: Reactions with Amines and Azides

Primary and secondary amines, as well as azide ions, are effective nucleophiles for displacing the chloride, providing a direct route to aminomethyl and azidomethyl oxazoles.[10][12] These products are valuable intermediates for further functionalization, for instance, the reduction of an azide to a primary amine.

Experimental Protocol: Synthesis of 2-((Cyclohexylamino)methyl)-4,5-diphenyloxazole [10]

  • Reagents & Setup: To a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in a suitable solvent such as ethanol or DMF, add cyclohexylamine (2.0-3.0 eq). The excess amine also serves as the base to neutralize the HCl byproduct.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted (2-aminomethyl)oxazole.

C-O and C-S Bond Formation: Reactions with Alcohols and Thiols

Alkoxides and thiolates readily react with chloromethyl oxazoles to form the corresponding ethers and thioethers.[10][12] Thioethers are of particular interest as they can be subsequently oxidized to the corresponding sulfones, which are valuable for introducing further complexity through stabilized anion chemistry.[10]

Experimental Protocol: Synthesis of a 5-(Arylthiomethyl)oxazole [12]

  • Reagents & Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the desired thiol (e.g., thiophenol, 1.1 eq) in a polar aprotic solvent like DMF or THF.

  • Base Addition: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to generate the thiolate in situ.

  • Addition of Electrophile: Once the hydrogen evolution ceases, add a solution of the 5-(chloromethyl)oxazole (1.0 eq) in the same solvent dropwise at 0 °C.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by flash chromatography to obtain the desired thioether.

C-C Bond Formation via Nucleophilic Substitution

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Nucleophiles such as sodium cyanide or stabilized carbanions (e.g., the enolate of diethyl malonate) can displace the chloride from the chloromethyl group.[10] The resulting nitrile or malonate derivatives are versatile intermediates for creating more complex carbon skeletons.[10]

Nucleophile (Nu⁻) Reagent(s) Product (Oxazole-CH₂-Nu) Utility Reference(s)
Amine (R₂NH)R₂NH (excess)Aminomethyl oxazoleBuilding blocks, ligand synthesis[10]
Azide (N₃⁻)Sodium Azide (NaN₃)Azidomethyl oxazolePrecursor to primary amines[12]
Alkoxide (RO⁻)ROH, Base (e.g., NaH)Alkoxymethyl oxazoleEthers, protecting groups[10][12]
Thiolate (RS⁻)RSH, Base (e.g., NaH)Thiomethyl oxazolePrecursor to sulfones, sulfides[10][12]
Cyanide (CN⁻)NaCN or KCNCyanomethyl oxazolePrecursor to carboxylic acids, amines[10]
MalonateDiethyl malonate, NaHMalonylmethyl oxazoleC-C bond formation, synthesis of acids[10]
Phosphine (PPh₃)Triphenylphosphine (PPh₃)Phosphonium saltWittig olefination reactions[10]
Table 1: Summary of Common Nucleophilic Substitution Reactions

Advanced Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

While less reactive than their bromomethyl counterparts, chloromethyl oxazoles can participate in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[16] These reactions are powerful tools for forming C-C bonds between the methylene carbon and various aryl, heteroaryl, or vinyl groups. The reaction proceeds via an oxidative addition of the palladium(0) catalyst into the C-Cl bond, followed by transmetalation and reductive elimination.

Diagram 3: Simplified Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L_n pd2 R-Pd(II)L_n-X pd0->pd2 Oxidative Addition pd2_r R-Pd(II)L_n-R' pd2->pd2_r Transmetalation pd2_r->pd0 Reductive Elimination product Oxazole-CH₂-R' pd2_r->product rx Oxazole-CH₂-Cl (R-X) rx->pd2 boronic R'B(OH)₂ boronic->pd2 base Base base->boronic

Diagram 3: Simplified Catalytic Cycle for Suzuki Coupling
Generation of Reactive Intermediates

The chloromethyl group is an excellent precursor for other reactive functionalities. Reaction with triphenylphosphine yields a stable phosphonium salt, a key reagent for Wittig reactions to form alkenes.[10] This transformation converts the C-Cl bond into a C=C double bond, significantly expanding the synthetic possibilities.

Other Transformations of the Chloromethyl Group

Beyond substitutions and cross-coupling, the chloromethyl group can undergo other valuable transformations:

  • Oxidation: The chloromethyl group can be oxidized to afford the corresponding oxazole-carboxaldehyde or oxazole-carboxylic acid, providing access to different functional group classes.[12]

  • Reduction: The chlorine can be removed reductively to yield the corresponding methyl-oxazole derivative, a useful transformation for SAR studies where the reactive handle is no longer needed.[12]

Synthesis of Chloromethyl Oxazole Building Blocks

The accessibility of chloromethyl oxazoles is crucial for their application. Several reliable synthetic routes exist.

Diagram 4: Synthetic Approaches to Chloromethyl Oxazoles start1 Oxazole Precursor method1 Direct Chloromethylation (e.g., MOMCl, ZnCl₂) start1->method1 start2 α-Halo Amide method2 Cyclization (e.g., POCl₃) start2->method2 start3 Oxazole N-Oxide method3 Deoxygenation- Chlorination (POCl₃) start3->method3 product Chloromethyl Oxazole method1->product method2->product method3->product

Diagram 4: Synthetic Approaches to Chloromethyl Oxazoles
  • Direct Chloromethylation: This method involves the electrophilic substitution of an oxazole precursor using chloromethylating agents like chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether, often in the presence of a Lewis acid catalyst like ZnCl₂.[12]

  • Cyclization Strategies: Chloromethyl oxazoles can be constructed by cyclizing acyclic precursors that already contain the chloromethyl moiety. For example, treating an α-chloro-β-chloromethylpropionamide with a dehydrating/cyclizing agent like phosphoryl chloride (POCl₃) can yield a 2-chloro-4-(chloromethyl)-1,3-oxazole.[8]

  • From Oxazole N-Oxides: A highly regioselective process for preparing 4-chloromethyl-1,3-oxazoles involves the treatment of 1,3-oxazole N-oxide salts with POCl₃.[17] This deoxygenation-chlorination reaction provides a facile route to specific isomers.[17]

Conclusion and Future Outlook

Chloromethyl oxazoles are exceptionally valuable intermediates in modern organic and medicinal chemistry. Their reactivity is dominated by the electrophilic nature of the methylene carbon, which is activated by the electron-withdrawing oxazole ring and the good leaving group ability of the chloride. This profile makes them ideal substrates for a vast range of SN2 reactions, enabling the facile introduction of nitrogen, oxygen, sulfur, and carbon-based functionalities. Furthermore, their utility in advanced C-C bond-forming reactions and as precursors to other reactive intermediates underscores their strategic importance. As the demand for novel, structurally diverse small molecules continues to grow in drug discovery and materials science, the robust and predictable chemistry of chloromethyl oxazoles will ensure they remain a cornerstone of synthetic strategy.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Singh, U. P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(1), 1-15. Available from: [Link]

  • International Journal of Medical and Pharmaceutical Research. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available from: [Link]

  • ScienceDirect. (2005). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 61(44), 10469-10476. Available from: [Link]

  • ResearchGate. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Available from: [Link]

  • ResearchGate. (1995). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. Available from: [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Ghaffari, S., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(19), 332-344. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis and Functionalization of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

This response is structured as a technical application note for professional researchers, adhering to the requested "Senior Application Scientist" persona. It focuses on the chemical synthesis, mechanistic rationale, and...

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a technical application note for professional researchers, adhering to the requested "Senior Application Scientist" persona. It focuses on the chemical synthesis, mechanistic rationale, and safety protocols required for a legitimate laboratory setting.

[1]

Abstract & Strategic Overview

The compound 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole (CAS: 1094452-07-9) represents a critical scaffold in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors and anti-inflammatory agents.[1] The 1,3-oxazole core serves as a bioisostere for amide or ester linkages, improving metabolic stability, while the reactive 2-chloromethyl group functions as a versatile electrophilic handle for further diversification (e.g., via nucleophilic substitution with amines or thiols).

This protocol details a robust, convergent synthetic route designed for scalability and purity. Unlike direct halogenation of 2-methyloxazoles—which often suffers from poor regioselectivity—this method utilizes a Robinson-Gabriel type cyclodehydration of an


-acylamino ketone precursor.[1] This approach ensures the precise installation of the 2-methoxyphenyl substituent at the C5 position and the chloromethyl group at C2.

Retrosynthetic Analysis & Pathway

The synthesis is designed to assemble the oxazole ring from acyclic precursors. The strategic disconnection occurs at the C5–O and C2–N bonds.

Mechanistic Logic:
  • Precursor Assembly: The backbone is constructed by acylating an

    
    -amino ketone (derived from 2-methoxyacetophenone) with chloroacetyl chloride.[1]
    
  • Cyclodehydration: The resulting diamide-like intermediate undergoes intramolecular cyclization.[1] Phosphorus oxychloride (

    
    ) is selected as the dehydrating agent to activate the amide carbonyl, facilitating the nucleophilic attack by the keto-oxygen (Robinson-Gabriel synthesis).
    
Visualized Reaction Pathway

OxazoleSynthesis Figure 1: Step-wise Synthetic Pathway for 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole Start 2-Methoxyacetophenone (Starting Material) Inter1 α-Bromo-2'-methoxyacetophenone (Lachrymator) Start->Inter1 Br2 or NBS EtOAc, Reflux Inter2 α-Amino-2'-methoxyacetophenone HCl Salt Inter1->Inter2 1. Hexamine (Delépine) 2. HCl/EtOH Inter3 N-(2-(2-methoxyphenyl)-2-oxoethyl)- 2-chloroacetamide Inter2->Inter3 ClCH2COCl TEA, DCM, 0°C Product 2-(Chloromethyl)-5-(2-methoxyphenyl)- 1,3-oxazole Inter3->Product POCl3 (Cyclization) Reflux, 2h

Figure 1: The synthetic workflow utilizes a Delépine amine synthesis followed by N-acylation and Robinson-Gabriel cyclization to construct the oxazole core.[1]

Detailed Experimental Protocols

Safety Warning: This procedure involves the use of


-haloketones (potent lachrymators) , chloroacetyl chloride (corrosive/toxic) , and 

(reacts violently with water)
. All operations must be performed in a properly functioning chemical fume hood with appropriate PPE (nitrile/butyl gloves, safety goggles, lab coat).
Stage 1: Synthesis of -Amino-2'-methoxyacetophenone Hydrochloride

Rationale: Direct amination of


-bromoketones often leads to over-alkylation.[1] The Delépine reaction (using hexamine) is chosen here for its high selectivity for primary amines.
  • Bromination:

    • Dissolve 2-methoxyacetophenone (10.0 mmol) in ethyl acetate (30 mL).

    • Add Copper(II) bromide (

      
      , 20.0 mmol) or NBS (10.5 mmol) with catalytic p-TsOH.[1] Reflux until TLC indicates consumption of starting material (~3-4 hours).
      
    • Note: The product,

      
      -bromo-2'-methoxyacetophenone, is a strong eye irritant.[1] Handle with extreme care.
      
    • Filter off solids, wash the filtrate with water, dry over

      
      , and concentrate to obtain the crude bromide.
      
  • Delépine Reaction:

    • Dissolve the crude bromide (10.0 mmol) in chloroform (30 mL).

    • Add hexamethylenetetramine (Hexamine, 10.5 mmol) and stir at room temperature for 12 hours. A quaternary ammonium salt precipitate will form.

    • Filter the precipitate and wash with ether.

    • Hydrolysis: Suspend the salt in ethanol (20 mL) and add concentrated HCl (5 mL). Reflux for 2 hours to cleave the hexamine adduct.

    • Cool to 0°C. The product,

      
      -amino-2'-methoxyacetophenone hydrochloride, typically crystallizes.[1] Filter and dry.
      
Stage 2: Acylation with Chloroacetyl Chloride

Rationale: Installation of the chloromethyl side chain requires a precise acylation of the amine prior to ring closure.[1]

  • Suspend the amine hydrochloride from Stage 1 (5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Add Triethylamine (TEA, 11.0 mmol) to liberate the free amine and scavenge HCl. Cool the mixture to 0°C.

  • Add Chloroacetyl chloride (5.5 mmol) dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent bis-acylation.[1]

  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1N HCl (2 x 10 mL) to remove unreacted amine, followed by saturated

    
     and brine. Dry organic layer (
    
    
    
    ) and concentrate.[1]
    • Intermediate Data: The resulting amide (Inter3 in Fig 1) should be verified by LC-MS (Target Mass: ~241.6 Da).

Stage 3: Robinson-Gabriel Cyclization

Rationale: Phosphoryl chloride acts as a dehydrating agent, converting the amide carbonyl oxygen into a leaving group, driving the intramolecular attack of the ketone oxygen.

  • Dissolve the crude amide (from Stage 2) in toluene (10 mL).

  • Add Phosphorus oxychloride (

    
    , 3.0 equiv) carefully.
    
  • Heat the reaction mixture to reflux (110°C) for 2–3 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The polar amide spot should disappear, replaced by a less polar, UV-active oxazole spot.

  • Quench & Isolation:

    • Cool the reaction to room temperature.

    • Safety: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess

      
      . This is highly exothermic.
      
    • Neutralize with saturated

      
       solution to pH 7–8.
      
    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexanes).

Analytical Data Summary

The following parameters are typical for the purified 2-(chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidCrystalline
Molecular Formula

Molecular Weight 223.66 g/mol

NMR (CDCl

)

7.7 (d, 1H), 7.3 (s, 1H, oxazole-H), 4.6 (s, 2H,

), 3.9 (s, 3H, OMe)
Diagnostic singlet at 7.3 ppm confirms oxazole ring formation.[1][2][3][4][5][6][7][8]
MS (ESI)

Characteristic chlorine isotope pattern (

ratio of M : M+2).[1]
Storage 2–8°C, Inert atmosphereMoisture sensitive; store under Nitrogen/Argon.

Application Notes for Drug Discovery

Structure-Activity Relationship (SAR) Implications:

  • C2-Position: The chloromethyl group is highly reactive toward nucleophiles.[1] In SAR studies, this is commonly displaced by secondary amines (to form solubility-enhancing side chains) or thiols.

  • C5-Position: The 2-methoxyphenyl group provides steric bulk and lipophilicity.[1] It is often critical for binding affinity in tubulin inhibition assays (binding to the colchicine site).

  • Stability: The oxazole ring is generally stable to metabolic hydrolysis, making it a superior linker compared to esters.

Handling Precautions: As an alkylating agent, the final product should be treated as a potential mutagen. Avoid inhalation of dusts.[9] All weighing and transfer should occur in a fume hood.

References

  • Review of Oxazole Synthesis

    • Garg, N. et al. "Synthetic approaches for oxazole derivatives: A review.
  • Biological Activity (Tubulin Inhibitors)

    • "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
  • General Oxazole Chemistry

    • "Synthesis, Reactions and Medicinal Uses of Oxazole."[2][3][7][10][11] PharmaGuideline.

  • Commercial Availability & Properties

    • "2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole Product Page." BLD Pharm.

Sources

Application

Reagents and conditions for cyclization to form 5-(2-methoxyphenyl)-1,3-oxazole

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Oxazole Moiety The 1,3-oxazole ring is a privileged heterocyclic scaffold found in a vast array of natural products...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2][3] These compounds are known to interact with a wide spectrum of enzymes and receptors, leading to their use in the development of new therapeutic agents with antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2] The specific target of this guide, 5-(2-methoxyphenyl)-1,3-oxazole, is a valuable building block in medicinal chemistry, and its efficient synthesis is of considerable interest. This document provides a detailed guide to the reagents, conditions, and protocols for the cyclization to form this important molecule.

Primary Synthetic Route: The Van Leusen Oxazole Synthesis

For the preparation of 5-substituted oxazoles such as 5-(2-methoxyphenyl)-1,3-oxazole, the Van Leusen oxazole synthesis is a highly efficient and widely adopted method.[1][2][3][4] This reaction, first reported in 1972, utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring in a one-pot reaction under mild, basic conditions.[1][2][5]

Causality Behind Experimental Choices

The Van Leusen reaction's success lies in the unique reactivity of TosMIC, which serves as a C-N-C synthon.[5] TosMIC possesses an acidic α-carbon, an isocyanide group, and a tosyl group that acts as an excellent leaving group.[4][6][7][8] The reaction is initiated by the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde (in this case, 2-methoxybenzaldehyde). The subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid lead to the formation of the stable aromatic oxazole ring.[4][5][6]

Reaction Mechanism Workflow

Van_Leusen_Mechanism start 2-Methoxybenzaldehyde + TosMIC nucleophilic_attack Nucleophilic Attack start->nucleophilic_attack Reactants base Base (e.g., K2CO3) deprotonated_tosmic Deprotonated TosMIC base->deprotonated_tosmic Activates deprotonated_tosmic->nucleophilic_attack Nucleophile oxazoline_intermediate Oxazoline Intermediate nucleophilic_attack->oxazoline_intermediate Forms elimination Elimination of p-toluenesulfinic acid oxazoline_intermediate->elimination Undergoes product 5-(2-methoxyphenyl) -1,3-oxazole elimination->product Yields Robinson_Gabriel_Workflow start 2-Aminoacetophenone Derivative acylation Acylation with 2-Methoxybenzoyl chloride acylamino_ketone 2-(2-Methoxybenzamido) -acetophenone acylation->acylamino_ketone Forms Precursor cyclodehydration Cyclodehydration (e.g., H2SO4) product 5-(2-methoxyphenyl) -1,3-oxazole cyclodehydration->product Yields Product

Sources

Method

Application Notes and Protocols: Functionalization of the Chloromethyl Group in 1,3-Oxazole Derivatives

Abstract The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The functionalization of oxazole derivatives is crucial for the development of new chemical entities and structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical transformations of the chloromethyl group (-CH₂Cl) attached to a 1,3-oxazole core. This group serves as a versatile electrophilic handle, enabling a variety of synthetic elaborations through nucleophilic substitution, oxidation, and cross-coupling reactions. We present the underlying chemical principles, field-proven insights, and detailed, step-by-step protocols for these key transformations.

Introduction: The Strategic Importance of Chloromethylated Oxazoles

The five-membered aromatic structure of 1,3-oxazole, containing one nitrogen and one oxygen atom, allows it to engage with a wide spectrum of biological receptors and enzymes through various non-covalent interactions. This makes oxazole-based molecules significant heterocyclic nuclei for drug discovery. Natural products containing the oxazole motif, often isolated from marine organisms, have driven much of the discovery in oxazole chemistry and its application in total synthesis and drug development.

The chloromethyl group, when attached to the oxazole ring (e.g., at the C2, C4, or C5 position), acts as a potent electrophilic site. Its reactivity is analogous to that of a benzylic halide, making it susceptible to a wide array of transformations. This allows for late-stage diversification of complex oxazole-containing molecules, a highly desirable strategy in medicinal chemistry for the rapid generation of compound libraries. This guide focuses on the primary pathways for functionalizing this versatile group.

Core Functionalization Strategies & Mechanisms

The high electrophilicity of the carbon atom in the chloromethyl group facilitates its reaction with a broad range of nucleophiles and its participation in other transformations. The main strategies for its functionalization are outlined below.

2.1 Nucleophilic Substitution: The Workhorse Reaction

The displacement of the chloride ion via a bimolecular nucleophilic substitution (SN2) mechanism is the most common and straightforward functionalization pathway. This reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon of the chloromethyl group.

The SN2 pathway is favored due to the primary nature of the carbon center, which minimizes steric hindrance. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles. The reaction rate is dependent on the concentration of both the chloromethyl oxazole and the nucleophile, as well as the nucleophilicity of the attacking species and the choice of solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Chloromethyl Oxazole in Solvent B Add Base (if required) A->B e.g., K2CO3, NaH C Add Nucleophile B->C D Heat/Stir for Specified Time C->D E Monitor by TLC/LC-MS D->E Check for starting material consumption F Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Dry & Concentrate G->H I Purify by Chromatography or Recrystallization H->I

Caption: General workflow for SN2 functionalization.

A variety of nucleophiles can be employed, leading to a diverse array of functionalized oxazoles.

  • N-Nucleophiles (Amines, Azides): Reaction with primary or secondary amines yields aminomethyl oxazoles, which are valuable building blocks for further elaboration. Sodium azide introduces the azidomethyl group, a precursor for amines (via Staudinger reduction or hydrogenation) or for use in click chemistry.

  • O-Nucleophiles (Alkoxides, Phenoxides): Alkoxides and phenoxides react to form the corresponding ethers, introducing new alkoxy or aryloxy moieties.

  • S-Nucleophiles (Thiols, Thiophenols): Thiols readily displace the chloride to form thioethers (sulfides), which can be further oxidized to sulfoxides or sulfones if desired.

  • C-Nucleophiles (Cyanide, Malonates): The use of carbon-based nucleophiles like potassium cyanide or diethyl malonate allows for carbon-chain extension, forming nitriles or diesters, respectively.

Table 1: Scope of Nucleophilic Substitution on Chloromethyl Oxazoles
Nucleophile ClassSpecific NucleophileReagent/BaseTypical SolventProduct Functional Group
Nitrogen Primary/Secondary AmineK₂CO₃ or Et₃NAcetonitrile, DMF-CH₂-NR¹R²
Sodium Azide (NaN₃)NoneDMF, DMSO-CH₂-N₃
Oxygen Sodium PhenoxideNaHTHF, DMF-CH₂-O-Ar
Sodium MethoxideNaH or NaOMeMethanol, THF-CH₂-OCH₃
Sulfur Sodium ThiophenoxideNaHTHF, DMF-CH₂-S-Ar
ThioureaNoneEthanol-CH₂-SC(NH)NH₂ (Isothiouronium salt)
Carbon Potassium Cyanide (KCN)Phase Transfer Cat.CH₂Cl₂/H₂O-CH₂-CN
Diethyl MalonateNaH or NaOEtEthanol, THF-CH₂-CH(CO₂Et)₂
Phosphorus Triphenylphosphine (PPh₃)NoneToluene, Xylene-CH₂-P⁺Ph₃ Cl⁻ (Wittig Salt)
2.2 Oxidation to Aldehydes and Carboxylic Acids

Controlled oxidation of the chloromethyl group provides direct access to oxazole-5-carboxaldehydes and oxazole-5-carboxylic acids, which are pivotal intermediates for peptide couplings, reductive aminations, and other transformations.

Direct oxidation of the chloromethyl group to a carboxylic acid is challenging. A more common and reliable two-step approach involves:

  • Nucleophilic substitution to form an intermediate that is more readily oxidized. For example, displacement with sodium azide to form an azidomethyl group, which can then be oxidized, or conversion to a hydroxymethyl group.

  • Oxidation of the intermediate.

Alternatively, methods like the Sommelet or Hass-Bender oxidation can be used for the direct conversion to an aldehyde. For oxidation to the carboxylic acid, a common strategy is to first convert the chloromethyl group to a methyl group via reduction, followed by oxidation of the methyl group. A more direct route involves hydrolysis to the alcohol followed by oxidation with strong oxidizing agents like potassium dichromate or potassium permanganate.

G A Oxazole-CH₂Cl B Oxazole-CH₂OH A->B Hydrolysis (e.g., H₂O, base) C Oxazole-CHO (Aldehyde) B->C Mild Oxidation (e.g., PCC, DMP) D Oxazole-COOH (Carboxylic Acid) B->D Strong Oxidation (e.g., KMnO₄, Jones) C->D Strong Oxidation (e.g., KMnO₄, Jones)

Caption: Common pathway for oxidation of chloromethyl oxazoles.

2.3 Palladium-Catalyzed Cross-Coupling Reactions

While direct cross-coupling of the C(sp³)-Cl bond is challenging compared to C(sp²)-X bonds, it is achievable under specific conditions. A more synthetically reliable approach is to first convert the chloromethyl group into an organometallic reagent or a more reactive halide (e.g., iodomethyl). However, with the right choice of catalyst and ligand, direct coupling is possible. For instance, the related bromomethyl group on an oxazole has been shown to undergo Suzuki and Stille coupling.

The key step in palladium-catalyzed cross-coupling is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. For C(sp³)-Cl bonds, this step is generally slower than for the corresponding bromides or iodides and requires more electron-rich, sterically demanding phosphine ligands (e.g., PCy₃, SPhos) to facilitate the reaction. The mechanism involves the standard catalytic cycle: oxidative addition, transmetalation (for Suzuki, Stille, etc.), and reductive elimination. Selectivity can be an issue if other reactive halides are present on the oxazole ring, but conditions can often be found to favor reaction at the more reactive benzylic-like chloromethyl position over an aromatic C-Cl bond.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Chloromethyl oxazoles are reactive electrophiles and should be handled with care.

Protocol 1: Synthesis of 2-(Aminomethyl)-4,5-diphenyloxazole via Nucleophilic Substitution

Principle: This protocol details the displacement of the chloride from 2-(chloromethyl)-4,5-diphenyloxazole using ammonia (in the form of ammonium hydroxide) to yield the corresponding primary amine.

Reagents & Materials:

  • 2-(Chloromethyl)-4,5-diphenyloxazole

  • Ammonium hydroxide solution (28-30%)

  • Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

  • TLC plates (silica gel)

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(chloromethyl)-4,5-diphenyloxazole (1.0 g, 3.7 mmol) in 20 mL of dioxane.

  • To this solution, add 20 mL of concentrated ammonium hydroxide.

  • Fit the flask with a condenser and heat the mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material is less polar than the amine product. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and then brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary, though it is often obtained in high purity.

Expected Results:

  • Product: 2-(Aminomethyl)-4,5-diphenyloxazole

  • Appearance: White to off-white solid.

  • Yield: Typically >85%.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Synthesis of 4,5-Diphenyl-2-(phenylthiomethyl)oxazole

Principle: This protocol describes the SN2 reaction between 2-(chloromethyl)-4,5-diphenyloxazole and sodium thiophenoxide, generated in situ from thiophenol and sodium hydride.

Reagents & Materials:

  • 2-(Chloromethyl)-4,5-diphenyloxazole

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask, syringe, magnetic stirrer, nitrogen inlet

Step-by-Step Procedure:

  • To a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.17 g, 4.2 mmol, 1.1 eq) and suspend it in 15 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (0.42 g, 3.8 mmol, 1.0 eq) in 5 mL of anhydrous THF via syringe. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-(chloromethyl)-4,5-diphenyloxazole (1.0 g, 3.7 mmol, 0.98 eq) in 10 mL of anhydrous THF to the reaction mixture dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 20 mL of saturated ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to afford the pure thioether.

Expected Results:

  • Product: 4,5-Diphenyl-2-(phenylthiomethyl)oxazole

  • Appearance: White solid.

  • Yield: High yields, often >90%.

  • Characterization: Confirm structure by NMR and MS. The thioether can be further oxidized to the sulfone, which is a useful intermediate for stabilized anion chemistry.

Protocol 3: Oxidation of Oxazole-Methanol to Oxazole-Carboxaldehyde

Principle: This protocol details the mild oxidation of an oxazole-methanol (which can be prepared by hydrolysis of the corresponding chloromethyl oxazole) to the aldehyde using pyridinium chlorochromate (PCC).

Reagents & Materials:

  • Oxazole-methanol derivative (e.g., (4,5-diphenyloxazol-2-yl)methanol)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Celite® or Florisil®

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyridinium chlorochromate (PCC) (1.5 eq) and a small amount of silica gel.

  • Suspend the solids in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Add a solution of the oxazole-methanol derivative (1.0 eq) in anhydrous DCM to the stirred suspension.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the alcohol.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of Celite® or Florisil® to filter out the chromium salts.

  • Wash the plug thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify by flash column chromatography if necessary.

Expected Results:

  • Product: Oxazole-carboxaldehyde derivative

  • Appearance: Typically a crystalline solid or oil.

  • Yield: Good to excellent yields (70-95%).

  • Characterization: The formation of the aldehyde can be confirmed by the appearance of a characteristic proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl signal around 180-190 ppm in the ¹³C NMR spectrum.

Conclusion

The chloromethyl group on a 1,3-oxazole ring is a powerful and versatile functional handle for synthetic elaboration. Through robust and high-yielding reactions such as nucleophilic substitution, oxidation, and palladium-catalyzed cross-coupling, a vast chemical space can be accessed from a common intermediate. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage chloromethylated oxazoles in the design and synthesis of novel molecules for drug discovery and materials science. Careful selection of reagents and reaction conditions allows for controlled and predictable functionalization, making these building blocks indispensable in modern organic synthesis.

References
  • Starkey, J. A., et al. (2008). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Synlett, 2008(13), 1949-1952. Available from: [Link]

  • Wang, D., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(12), 3127. Available from: [Link]

  • ResearchGate (n.d.). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. ResearchGate. Available from: [Link]

  • Palmer, D. C., et al. (2008). Palladium Cross-Couplings of Oxazoles. The Journal of Organic Chemistry, 73(18), 7356-7366. Available from: [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Available from: [Link]

  • CUTM Courseware (n.d.). Oxazole. CUTM Courseware. Available from: [Link]

  • Beilstein Journals (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 13, 2216-2223. Available from: [Link]

  • PubMed (2009). Synthesis and biological evaluation of 4,5-diphenyloxazolone derivatives on route towards selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2736-2739. Available from: [Link]

  • Hassner, A. & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441. Available from: [Link]

  • SlideShare (2015). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available from: [Link]

  • Organic Chemistry Portal (2003). Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available from: [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Available from: [Link]

Application

Scalable synthesis methods for 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

Executive Summary This guide details a scalable, two-step protocol for the synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole (CAS: 1094452-07-9). This compound serves as a critical electrophilic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a scalable, two-step protocol for the synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole (CAS: 1094452-07-9). This compound serves as a critical electrophilic building block in medicinal chemistry, particularly for the introduction of the 5-aryl-oxazole moiety into PPAR agonists, kinase inhibitors, and antimicrobial agents via nucleophilic substitution at the chloromethyl group.

The method selected prioritizes process safety , cost-efficiency , and purification without chromatography , utilizing the Blümlein-Lewy synthesis . This route avoids the use of hazardous azides or expensive transition metal catalysts, making it suitable for multi-gram to kilogram-scale production.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the oxazole ring formation step. The most robust industrial route for 2,5-disubstituted oxazoles involves the cyclocondensation of an


-haloketone with a primary amide.
  • Target: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole[1]

  • Precursors: 2-Bromo-1-(2-methoxyphenyl)ethanone + 2-Chloroacetamide

  • Starting Material: 2'-Methoxyacetophenone (Commercially available, inexpensive)

Reaction Scheme:

  • Bromination: Selective

    
    -bromination of 2'-methoxyacetophenone.
    
  • Cyclization: Condensation with 2-chloroacetamide under dehydrating conditions to form the oxazole ring.

Retrosynthesis Target Target: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole Inter Intermediate: 2-Bromo-1-(2-methoxyphenyl)ethanone Target->Inter Blümlein-Lewy Cyclization Reagent Reagent: 2-Chloroacetamide Target->Reagent Start Starting Material: 2'-Methoxyacetophenone Inter->Start Alpha-Bromination (Br2 or NBS)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the oxazole core.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone

Rationale: Direct bromination using elemental bromine is the most atom-economical method for scale-up. However, for better selectivity and handling safety in a non-specialized lab, N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH) is recommended to minimize over-bromination and handling of volatile


.

Reagents & Materials:

  • 2'-Methoxyacetophenone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)

  • Acetonitrile (ACN) (5-10 volumes)

Protocol:

  • Charge: In a reactor equipped with a mechanical stirrer and reflux condenser, dissolve 2'-Methoxyacetophenone (50.0 g, 333 mmol) in Acetonitrile (250 mL).

  • Add Catalyst: Add p-TsOH (6.3 g, 33 mmol).

  • Bromination: Add NBS (62.2 g, 350 mmol) in three equal portions over 30 minutes at room temperature.

    • Observation: The reaction is slightly exothermic. Monitor internal temperature to keep below 40°C.

  • Reflux: Heat the mixture to 60–65°C for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] Target <2% starting ketone.

  • Quench: Cool to room temperature. Remove solvent under reduced pressure (rotary evaporator).[3]

  • Workup: Redissolve the residue in Ethyl Acetate (300 mL) and wash with water (2 x 150 mL) followed by saturated NaHCO3 (150 mL) to remove succinimide and acid.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization (Critical): The crude oil often solidifies. Recrystallize from Isopropyl Alcohol (IPA) to obtain off-white crystals.

    • Yield Target: 85–90%

    • Storage: Store in the dark at 4°C (Lachrymator! Handle in fume hood).

Step 2: Cyclization to 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

Rationale: The reaction of


-bromoketones with primary amides requires heat. Using Toluene  allows for azeotropic removal of water (Dean-Stark trap), driving the equilibrium toward the oxazole. No external Lewis acid is required as the HBr byproduct catalyzes the dehydration.

Reagents & Materials:

  • 2-Bromo-1-(2-methoxyphenyl)ethanone (Step 1 product) (1.0 equiv)

  • 2-Chloroacetamide (1.5 equiv)

  • Toluene (10 volumes)

Protocol:

  • Setup: Equip a reactor with a mechanical stirrer, heating mantle, and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Add 2-Bromo-1-(2-methoxyphenyl)ethanone (60.0 g, 262 mmol) and 2-Chloroacetamide (36.8 g, 393 mmol) to Toluene (600 mL).

  • Reaction: Heat the mixture to vigorous reflux (internal temp ~110°C).

    • Mechanism:[4][5] The amide nitrogen attacks the ketone, followed by cyclization and loss of water.

  • Monitoring: Maintain reflux for 12–16 hours. Water will collect in the Dean-Stark trap.

    • Endpoint: HPLC analysis showing >95% conversion of the bromoketone.

  • Workup: Cool the reaction mixture to room temperature.

    • Filtration: Filter off any insoluble ammonium salts/byproducts.

    • Wash: Wash the toluene filtrate with water (2 x 200 mL), then saturated brine (200 mL).

  • Purification:

    • Concentrate the toluene layer under vacuum to ~20% of original volume.

    • Anti-solvent Addition: Slowly add n-Heptane (300 mL) with stirring while cooling to 0–5°C.

    • Isolation: Filter the resulting precipitate.[6] Wash the cake with cold Heptane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Data Summary Table:

ParameterSpecificationNotes
Appearance White to pale yellow solidCrystalline powder
Molecular Formula

MW: 223.66 g/mol
Yield (Step 2) 65 – 75%From bromoketone
Purity (HPLC) > 98.0% (a/a)Critical for subsequent coupling
Melting Point 78 – 82°C (Typical)Verify with standard

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization S1_Start 2'-Methoxyacetophenone + NBS / p-TsOH S1_React Reaction: 65°C, 3h (Acetonitrile) S1_Start->S1_React S1_Workup Workup: Wash NaHCO3 Conc. -> Recryst. IPA S1_React->S1_Workup S1_Prod Intermediate: alpha-Bromoketone S1_Workup->S1_Prod S2_Start Intermediate + 2-Chloroacetamide S1_Prod->S2_Start S2_React Reflux Toluene (110°C) Dean-Stark Water Removal S2_Start->S2_React S2_Decision IPC: HPLC >95% Conv? S2_React->S2_Decision S2_Decision->S2_React No (Continue Reflux) S2_Workup Wash H2O -> Conc. Crystallize (Toluene/Heptane) S2_Decision->S2_Workup Yes Final Final Product: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole S2_Workup->Final

Figure 2: Process flow diagram emphasizing the purification strategy (Crystallization) over chromatography.

Critical Quality Attributes (CQAs) & Troubleshooting

1. Regioselectivity: The Blümlein-Lewy synthesis generally favors the 2,5-substitution pattern. However, trace amounts of the 2,4-isomer can form if the reaction temperature is uncontrolled.

  • Control: Maintain steady reflux; do not overheat the reaction vessel wall (oil bath temp <130°C).

  • Verification: 1H NMR will show the oxazole proton at position 4 as a singlet around

    
     7.2–7.5 ppm.
    

2. Chloromethyl Stability: The chloromethyl group is susceptible to hydrolysis or nucleophilic attack.

  • Precaution: Avoid using basic aqueous washes (like NaOH) in Step 2. Use neutral water or brine.

  • Storage: Store the final product under inert gas (Argon/Nitrogen) in a freezer.

3. Impurity Profile:

  • Impurity A (Starting Bromoketone): If >1% remains, it complicates downstream nucleophilic substitutions. Ensure full conversion in Step 2 by extending reflux time if necessary.

  • Impurity B (Hydrolyzed Alcohol): 2-(Hydroxymethyl)-... can form if water is not removed efficiently. Ensure the Dean-Stark trap is functioning correctly.

Safety & Handling

  • 
    -Bromoketones:  Potent lachrymators (tear gas agents) and skin irritants. Strict Requirement:  Handle only in a functioning fume hood. Wear double nitrile gloves and a face shield. Clean all glassware with a dilute sodium thiosulfate solution to quench bromine residues before removing from the hood.
    
  • 2-(Chloromethyl)oxazoles: Alkylating agents. Treat as potential genotoxins. Avoid inhalation of dust.

References

  • Blümlein-Lewy Synthesis Overview

    • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[7] (General reference for the reaction mechanism of alpha-haloketones with amides).

  • Synthesis of 2-chloromethyl-5-aryl oxazoles

    • Kashyap, S. J., et al. (2011). "Synthesis of 2,5-disubstituted oxazole derivatives as potential antimicrobial agents." Journal of Heterocyclic Chemistry. Link

  • Scalable Bromination Protocols

    • Podgoršek, A., et al. (2009). "N-Bromosuccinimide/p-Toluenesulfonic Acid: A Reagent for Selective

      
      -Bromination of Carbonyl Compounds." Tetrahedron. Link
      
  • Commercial Availability & CAS Verification

    • Sigma-Aldrich / PubChem Entry for Oxazole derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole synthesis

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole, which is typically achieved via the Robinson-Gabriel synthesis pathway involving the cyclodehydration of a 2-(chloroacetamido) ketone precursor.[1][2][3]

Q1: My reaction yield is consistently low, and I'm observing significant charring or tar-like byproducts. What is the primary cause and how can I fix it?

This is a classic issue in Robinson-Gabriel syntheses, often stemming from an overly aggressive cyclodehydrating agent or excessive heat.[4]

Underlying Cause: Strong mineral acids like concentrated sulfuric acid (H₂SO₄), while effective dehydrating agents, can promote decomposition and polymerization of the starting 2-acylamino ketone, especially at the elevated temperatures required for the reaction.[5] The electron-rich 2-methoxyphenyl substituent can also be susceptible to unwanted electrophilic side reactions under harsh acidic conditions.

Recommended Solutions:

  • Select a Milder Dehydrating Agent: The choice of dehydrating agent is the most critical parameter influencing yield.[4][6] Switching from H₂SO₄ to a milder alternative can dramatically reduce byproduct formation.

    • Polyphosphoric Acid (PPA): Often provides a significant improvement, with reported yields for similar oxazole syntheses increasing to the 50-60% range.[4][6] It promotes cyclization under more controlled conditions.

    • Phosphorus Oxychloride (POCl₃): A strong dehydrating agent that can be effective, but caution is advised. If using POCl₃ in DMF, be aware of the potential for Vilsmeier-Haack formylation on the electron-rich methoxyphenyl ring, which would be an unwanted side reaction.[4]

    • Trifluoroacetic Anhydride (TFAA): A modern and often cleaner reagent that can facilitate cyclodehydration under milder conditions than traditional mineral acids.[2][5]

  • Optimize Reaction Temperature & Time: Find the "sweet spot" for your reaction. Lowering the temperature can minimize thermal degradation.[5] Monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC) or LC-MS to halt the reaction as soon as the starting material is consumed, preventing extended exposure to harsh conditions that can degrade the product.[4][5]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can drastically shorten reaction times from hours to minutes. This rapid heating minimizes the time the substrate is exposed to high temperatures, often leading to cleaner reaction profiles and higher yields by outcompeting thermal degradation pathways.[5]

Comparative Analysis of Common Dehydrating Agents

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High Temp (e.g., 100-140°C)Inexpensive, powerfulLow yields, significant charring, side reactions[4][5]
PPA Moderate Temp (e.g., 80-140°C)Better yields (50-60%), less charring[4][6]Viscous, can be difficult to stir and work up
POCl₃ 0°C to RefluxHighly effectiveCan cause side reactions (e.g., Vilsmeier-Haack)[4]
TFAA 0°C to RTMilder conditions, cleaner reactionsMore expensive, requires anhydrous conditions
Burgess Reagent Mild Conditions (e.g., THF, RT)Very mild, good for sensitive substrates[5]Expensive, specialized reagent
Q2: The reaction is sluggish and fails to reach completion, even after extended reaction times. How can I drive the cyclization forward?

An incomplete reaction indicates that the activation energy for the cyclodehydration step is not being sufficiently overcome with the current conditions or that the chosen dehydrating agent lacks the potency for your specific substrate.[5]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A modest increase in the molar equivalents of the dehydrating agent can sometimes improve the reaction rate. This should be approached with caution to avoid triggering the side reactions mentioned in Q1.

  • Switch to a More Potent Dehydrating Agent: If you are using a very mild agent (e.g., TFAA) and seeing no conversion, a stronger agent may be necessary. Moving from TFAA to POCl₃ or Eaton's Reagent (P₂O₅ in MsOH) could provide the required reactivity.[5]

  • Employ a Two-Step Modern Protocol (Wipf Variation): For substrates that are particularly resistant to direct cyclodehydration or are sensitive to strong acids, a highly effective modern alternative involves a two-step process.[2] This method avoids harsh acidic conditions altogether.

    • Step A: Oxidation: The precursor β-hydroxy amide is oxidized to the key β-keto amide intermediate using Dess-Martin periodinane (DMP).

    • Step B: Cyclodehydration: The resulting β-keto amide is then cyclized using a system of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (TEA).[2][5]

Q3: Purification of the final 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is challenging due to persistent, similarly polar impurities. What are my options?

Purification is often complicated by byproducts with polarities close to the desired oxazole. A multi-step approach is often necessary.

Recommended Solutions:

  • Optimized Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Quench the reaction carefully (e.g., pouring onto ice water and neutralizing with NaHCO₃).[1] If iodine was used (e.g., Wipf method), wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine.[5]

  • Systematic Column Chromatography: This remains the most effective technique.[7]

    • Solvent System Screening: Do not rely on a single eluent system. Use TLC to screen various solvent systems with different polarities (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to find the one that provides the best separation between your product and the impurities.

    • Gradient Elution: A shallow gradient elution during column chromatography can often resolve closely-eluting spots more effectively than an isocratic system.

  • Recrystallization: If your purified product is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step.[7] Experiment with a range of solvent systems (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes) to find conditions that allow your product to crystallize out while leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Robinson-Gabriel synthesis of my target oxazole?

The Robinson-Gabriel synthesis is a classic and robust method that proceeds via an acid-catalyzed intramolecular cyclodehydration of a 2-acylamino ketone.[1][2][3] The key steps are:

  • Protonation: The ketone carbonyl of the 2-(chloroacetamido) precursor is protonated by the acid catalyst, activating it towards nucleophilic attack.

  • Intramolecular Cyclization: The lone pair on the amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate (an oxazoline derivative).

  • Dehydration: A molecule of water is eliminated from this intermediate, driven by the formation of the stable, aromatic oxazole ring.[8]

Robinson_Gabriel_Mechanism cluster_start Step 1: Protonation cluster_cyclize Step 2: Cyclization cluster_dehydrate Step 3: Dehydration Start 2-Acylamino Ketone Precursor Protonation Protonation of Ketone (Acid Catalyst, H+) Start->Protonation Activation Activated Activated Intermediate Protonation->Activated Cyclization Intramolecular Nucleophilic Attack Activated->Cyclization Intermediate Cyclic Hemiaminal (Oxazoline Intermediate) Cyclization->Intermediate Dehydration Elimination of Water (-H2O) Intermediate->Dehydration Product 2,5-Disubstituted Oxazole (Aromatic Product) Dehydration->Product Aromatization

Caption: Robinson-Gabriel synthesis mechanism.

Q2: I need a reliable, step-by-step protocol to get started. Can you provide one?

Absolutely. The following is a generalized protocol for the synthesis of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole via a PPA-mediated Robinson-Gabriel reaction. Note: This is a starting point and may require optimization for your specific scale and equipment.

Experimental Protocol: PPA-Mediated Synthesis

Materials:

  • 2-(Chloroacetamido)-1-(2-methoxyphenyl)ethan-1-one (Starting Material, 1.0 eq)

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting 2-acylamino ketone.

  • Addition of PPA: Add polyphosphoric acid (typically 10-20 times the weight of the starting material). The mixture will be viscous.

  • Heating: Heat the reaction mixture with vigorous stirring to 120-140°C. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting material spot has been completely consumed (typically 2-4 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature. It will become very thick.

    • Carefully and slowly pour the mixture onto a large amount of crushed ice in a beaker with stirring. This step is exothermic.

    • Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

    • A precipitate (the crude product) should form.

  • Extraction & Purification:

    • Extract the aqueous mixture three times with ethyl acetate.[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography to obtain the pure 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole.[7]

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction? Check_Reagent Is the dehydrating agent too harsh (e.g., H₂SO₄)? Start->Check_Reagent Charring/Tar observed Check_Temp Is the temperature too high/low? Start->Check_Temp Sluggish reaction Check_Reagent->Check_Temp No Sol_Milder_Agent Switch to milder agent (PPA, TFAA) Check_Reagent->Sol_Milder_Agent Yes Check_Time Is reaction time too long? Check_Temp->Check_Time No Sol_Optimize_Temp Systematically vary temp (e.g., 80-140°C) Check_Temp->Sol_Optimize_Temp Yes Sol_Monitor Monitor by TLC/LC-MS and stop when complete Check_Time->Sol_Monitor Yes Sol_Wipf Consider modern two-step Wipf protocol Check_Time->Sol_Wipf If all else fails

Caption: Troubleshooting workflow for low yields.

References

  • A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles. Benchchem.
  • Minimizing Byproduct Formation in Robinson-Gabriel Oxazole Synthesis. Benchchem.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Common side reactions in the synthesis of oxazoles and how to avoid them. Benchchem.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Robinson-Gabriel synthesis of oxazoles. YouTube.
  • 5-Iii) Sem 4. Scribd.
  • Optimizing reaction conditions for the synthesis of oxazole derivatives. Benchchem.

Sources

Optimization

Optimizing temperature for nucleophilic attack on 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

Topic: Optimizing temperature for nucleophilic attack on 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole. Case ID: OX-CM-52M-SN2 Status: Active Guide[1][2] Diagnostic Framework: The Thermal Landscape The "Hetero-Benzyli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing temperature for nucleophilic attack on 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole. Case ID: OX-CM-52M-SN2 Status: Active Guide[1][2]

Diagnostic Framework: The Thermal Landscape

The "Hetero-Benzylic" Effect

Before initiating any protocol, you must understand the electronic environment of your substrate.[1] The chloromethyl group at the C2 position of the oxazole ring behaves similarly to a benzylic halide but with distinct heteroaromatic amplification.

  • Activation Energy (

    
    ):  The transition state for 
    
    
    
    attack is stabilized by the adjacent oxazole
    
    
    -system. Consequently, the activation energy is significantly lower than that of a standard primary alkyl chloride.
  • The Methoxy Influence: The 2-methoxyphenyl substituent at C5 is an Electron Donating Group (EDG). Through resonance, it increases the electron density of the oxazole ring.[1]

    • Pro: Stabilizes the ring against nucleophilic ring-opening at C2/C5.[2]

    • Con: Increases the basicity of the oxazole nitrogen (N3).[2]

The Critical Failure Mode: Self-Quaternization

High Temperature Risk: If


, the N3 nitrogen becomes nucleophilic enough to attack the chloromethyl group of another substrate molecule.[1] This leads to rapid polymerization (darkening of reaction mixture/tar formation) rather than the desired substitution.[2]

The "Goldilocks" Zone:

Parameter Range Rationale

| Cryogenic |


 | Too Slow.  Solubility issues with the 2-methoxyphenyl moiety in polar aprotic solvents.[1][2] |
| Target Zone  | 20°C – 45°C  | Optimal.  Balances 

kinetics against N3-alkylation (self-destruction).[1][2] | | Danger Zone |

| High Risk. Rapid formation of oxazolium salts and ring degradation.[2] |

Standard Operating Procedure (SOP): The "Ramp-Up" Protocol

Objective: Maximize conversion while suppressing N-alkylation side reactions.

Reagents & Setup
  • Substrate: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole (1.0 eq).

  • Nucleophile: Amine/Thiol/Alkoxide (1.1 – 1.5 eq).[1][2]

  • Base: DIPEA (for amines) or

    
     (for thiols/phenols).[1][2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1][2] Avoid alcohols to prevent etherification.[1]

Step-by-Step Workflow
  • Solvation (T = 0°C): Dissolve the oxazole substrate in anhydrous MeCN (0.1 M concentration). Cool to 0°C in an ice bath. Reason: The 2-methoxyphenyl group provides steric bulk; ensuring full solvation before reaction prevents localized hot-spots.

  • Nucleophile Addition (T = 0°C): Add the base followed by the nucleophile dropwise.

    • Critical Check: If the solution turns instantaneous black, your nucleophile is too strong (acting as a base on the ring protons) or the exotherm is uncontrolled.[1]

  • Kinetic Initiation (T = RT): Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2 hours.

    • Checkpoint: Perform TLC or LCMS.[2]

    • Scenario A: Conversion > 50%

      
       Continue at RT.[2]
      
    • Scenario B: Conversion < 10%

      
       Proceed to Step 4.[2]
      
  • Thermal Activation (T = 45°C): Only if conversion is sluggish, heat the reaction block to 45°C. Do not exceed 50°C unless using a highly deactivated nucleophile (e.g., an aniline with EWGs).

  • Quench: Dilute with EtOAc, wash with water/brine.[2] Avoid acidic washes if your product is acid-sensitive (oxazoles can hydrolyze in strong acid).[1][2]

Visualizing the Decision Matrix

The following logic tree guides your temperature decisions based on real-time feedback.

TemperatureOptimization Start Start: T = 20°C (RT) Time = 2 Hours Check Checkpoint: LCMS/TLC Start->Check HighConv Conversion > 80% Check->HighConv Fast Kinetics MedConv Conversion 20-80% Check->MedConv Moderate LowConv Conversion < 20% Check->LowConv Stalled Finish Isolate Product HighConv->Finish Wait Extend Time (+4 hrs) MedConv->Wait Heat Increase T to 45°C LowConv->Heat Wait->Check Decomp Check: Black Tar/New Impurities? Heat->Decomp Decomp->Check No (Stable) Abort STOP: Lower T, Change Solvent Decomp->Abort Yes (Unstable)

Figure 1: Decision matrix for temperature modulation during nucleophilic substitution on chloromethyloxazoles.

Troubleshooting & FAQs

Q1: The reaction mixture turned into a black tar at 60°C. What happened?

A: You likely triggered polymerization via self-quaternization .[1][2] The oxazole nitrogen (N3) attacked the chloromethyl group of another molecule.[2]

  • Fix: Repeat the experiment at RT to 40°C . Dilute the reaction to 0.05 M to reduce intermolecular collision frequency.

Q2: I see the product mass (M+), but also a peak at (M+14) or (M+18).

A:

  • M+18 (Hydrolysis): Your solvent was wet.[2] The chloromethyl group hydrolyzed to the hydroxymethyl derivative.[2] Use anhydrous MeCN and store reagents over molecular sieves.[2]

  • M+14 (Methylation): Unlikely in this specific setup unless methanol was used as a solvent (Solvolysis).[2] Ensure no alcohols are present.[2]

Q3: Can I use NaI (Finkelstein conditions) to accelerate the reaction?

A: Yes. Adding catalytic Sodium Iodide (10 mol%) converts the chloromethyl group to a more reactive iodomethyl group in situ.[2]

  • Benefit: This allows you to keep the temperature low (RT) while increasing the reaction rate, preserving the stability of the oxazole ring [1].[1]

Q4: My nucleophile is a thiol. Do I need heat?

A: Absolutely not. Thiols are potent nucleophiles for this substrate.[2]

  • Protocol: Run at 0°C initially. Base choice is critical: Use

    
     in Acetone or DMF.[2] Strong bases like NaH are often unnecessary and can degrade the ring [2].[2]
    

Mechanistic Pathway Visualization

Understanding the competition between the desired path and the degradation path is vital.

ReactionPathway cluster_0 Thermal Control Substrate 2-Chloromethyl Oxazole TS_SN2 TS: Nucleophilic Attack Substrate->TS_SN2  + Nu-  (Low Ea) TS_Self TS: N-Alkylation (Self-Attack) Substrate->TS_Self  High T (>60°C)  High Conc. Product Substitution Product TS_SN2->Product Tar Polymer/Tar (Oxazolium Salts) TS_Self->Tar

Figure 2: Kinetic competition between substitution (


) and thermal decomposition pathways.

References

  • Turchi, I. J. (1981).[1][2] The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development, 20(2), 325-329.

  • Palmer, D. C. (Ed.).[1][2][3] (2004).[2] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[2] (See Chapter 3: Nucleophilic Substitutions of Halomethyl Oxazoles).

  • Graham, T. H., et al. (2012).[2] Synthesis of 2-Substituted Oxazoles via a Finkelstein/Click Strategy.[1][2] Tetrahedron Letters, 53(42), 5663-5665.[1]

Sources

Troubleshooting

Minimizing side reactions in the chloromethylation of oxazoles

Technical Support Center: Chloromethylation of Oxazoles A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the chloromethylation of oxazoles. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloromethylation of Oxazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chloromethylation of oxazoles. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this critical synthetic transformation. Chloromethylated oxazoles are highly valuable intermediates in medicinal chemistry and materials science, but their synthesis can be complicated by a variety of side reactions. Here, we address these issues in a direct question-and-answer format, grounded in mechanistic principles and established laboratory practice.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific, observable issues you might encounter during the reaction or work-up.

Problem 1: The reaction mixture turns dark, and a significant amount of black/brown tar forms, resulting in a low yield of the desired product.
  • What is likely happening? Tar formation is a classic sign of polymerization or degradation. This is often caused by excessively harsh acidic conditions or too high a concentration of the reactive electrophile at elevated temperatures. The chloromethylation reagent itself or the product can self-condense or polymerize under these conditions. Highly reactive aromatic compounds, including activated oxazoles, are particularly prone to yielding diarylmethane byproducts, which can further react to form complex polymeric structures.[1]

  • How can I fix this?

    • Control the Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature only if you observe no product formation by TLC analysis.

    • Use Paraformaldehyde: Instead of aqueous formaldehyde (formalin), use paraformaldehyde.[1] Paraformaldehyde is a solid polymer of formaldehyde that depolymerizes in situ at a controlled rate, keeping the instantaneous concentration of free formaldehyde low and minimizing polymerization side reactions.[2]

    • Control Reagent Addition: If using gaseous HCl, ensure a slow, steady bubbling rate rather than a rapid stream. If adding an acid catalyst like ZnCl₂, consider adding it portion-wise to a cooled solution of the substrate and paraformaldehyde.

    • Check Stoichiometry: An excessive molar ratio of formaldehyde can significantly increase the rate of side reactions. Use a modest excess, typically 1.5 to 2.0 equivalents relative to the oxazole substrate.

Problem 2: My starting material is consumed, but I've isolated a mixture of mono- and bis-chloromethylated products.
  • What is likely happening? The product of the initial chloromethylation is itself an activated aromatic ring and can undergo a second electrophilic substitution, leading to the bis-chloromethylated byproduct. This is especially common if the oxazole ring has multiple activated positions or if the reaction is left for too long or at too high a temperature.

  • How can I fix this?

    • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as a significant amount of the desired mono-chloromethylated product has formed, before the bis-substituted product becomes dominant.

    • Limit Reagent Stoichiometry: Use only a slight excess (e.g., 1.1 to 1.2 equivalents) of the chloromethylating agent (paraformaldehyde/HCl). This ensures that once the starting material is consumed, there is insufficient electrophile remaining to react with the product.

    • Lower the Temperature: As with tar formation, lower temperatures decrease the reaction rate and can improve selectivity for the mono-substituted product.

Problem 3: The yield is low, and my NMR/Mass Spec data shows the presence of a hydroxymethyl (-CH₂OH) byproduct.
  • What is likely happening? The chloromethyl group is a reactive benzylic-type halide and is susceptible to hydrolysis. This can occur during the aqueous work-up or if there is a significant amount of water present in the reaction mixture (e.g., from using concentrated HCl or wet solvents).

  • How can I fix this?

    • Anhydrous Conditions: While classic Blanc-type chloromethylations often use aqueous acid, minimizing water is key to preventing this side reaction. Use anhydrous solvents. If possible, use gaseous hydrogen chloride instead of concentrated aqueous HCl.[3]

    • Careful Work-up: When quenching the reaction, use ice-cold water or a cold, saturated sodium bicarbonate solution and perform the extraction quickly. Do not allow the product to sit in a biphasic aqueous/organic mixture for extended periods.

    • Immediate Drying: After extraction, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Problem 4: No reaction occurs, or the reaction is extremely slow, with starting material recovered unchanged.
  • What is likely happening? The oxazole ring itself is electron-deficient and generally requires activating, electron-donating groups to undergo electrophilic aromatic substitution.[4][5] If your oxazole substrate is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the ring may be too deactivated for the reaction to proceed under standard conditions.[1]

  • How can I fix this?

    • Add a Catalyst: For moderately activated or unactivated rings, a Lewis acid catalyst is often necessary. Zinc chloride (ZnCl₂) is the most common and effective catalyst for this purpose.[1][6] Other Lewis acids like SnCl₄ or AlCl₃ have also been used.[1][6]

    • Increase Temperature: If low temperatures show no reaction, cautiously and slowly increase the temperature while monitoring by TLC. For some deactivated substrates, temperatures of 40-60 °C may be required.[6]

    • Consider Alternative Reagents: For highly deactivated systems, stronger chloromethylating agents like chloromethyl methyl ether (CMME) might be considered. Safety Warning: CMME and its byproduct, bis(chloromethyl) ether (BCME), are potent carcinogens and must be handled with extreme caution in a certified fume hood with appropriate personal protective equipment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the chloromethylation of an oxazole?

The chloromethylation of oxazoles is a type of electrophilic aromatic substitution.[6] The reaction proceeds through the following general steps:

  • Formation of the Electrophile: Formaldehyde (or its precursor, paraformaldehyde) reacts with hydrogen chloride, often facilitated by a Lewis acid like ZnCl₂, to form a highly reactive electrophilic species. This is typically considered to be a chloromethyl cation ([CH₂Cl]⁺) or a protonated chloromethanol species ([H₂C(OH)Cl]⁺).

  • Electrophilic Attack: The electron-rich oxazole ring acts as a nucleophile and attacks the electrophile. The substitution generally occurs at the most electron-rich positions of the ring, which are C4 and C5.[4] The presence of activating substituents on the ring will direct the position of the attack.

  • Rearomatization: The resulting intermediate (a sigma complex) loses a proton to regenerate the aromatic oxazole ring, now bearing a chloromethyl substituent.

Mechanism of Oxazole Chloromethylation

Caption: Mechanism of electrophilic chloromethylation on an oxazole ring.

Q2: Which position on the oxazole ring is most likely to be chloromethylated?

The reactivity order for electrophilic substitution on an unsubstituted oxazole ring is generally C4 > C5 > C2.[4] Therefore, the chloromethyl group will preferentially substitute at the C4 position, unless it is already occupied. The presence of electron-donating groups on the ring will further activate it and direct the substitution, while electron-withdrawing groups will deactivate it.[5][7]

Q3: Can I use other sources of formaldehyde or HCl?

Yes, but with trade-offs.

  • Formaldehyde Sources:

    • Paraformaldehyde: (Solid, HO(CH₂O)ₙH) - Highly Recommended. Slow, controlled release of formaldehyde minimizes polymerization.

    • Formalin: (Aqueous solution, ~37% CH₂O) - Not ideal. The high water content can lead to hydrolysis of the product and may require higher temperatures to drive the reaction.

    • Trioxane: (Cyclic trimer of formaldehyde) - Can be used, but paraformaldehyde is more common, less volatile, and generally preferred.

  • HCl Sources:

    • Gaseous HCl: Highly Recommended. Provides anhydrous conditions, minimizing hydrolysis.[3]

    • Concentrated Aqueous HCl: Commonly used but introduces water, increasing the risk of forming the -CH₂OH byproduct.

Q4: How should I purify the final chloromethylated oxazole product?

Chloromethylated oxazoles can be unstable, so purification should be performed efficiently and under mild conditions.

  • Standard Extraction: After quenching, perform a standard aqueous work-up.

  • Column Chromatography: If necessary, use silica gel chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate). It is crucial to run the column quickly and not let the product sit on the silica gel for too long, as the acidic nature of the silica can promote degradation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexanes, or a mixture) is often the best method to obtain high purity material.

  • Storage: The purified product should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon), as these compounds can be sensitive to light, heat, and moisture.

Recommended Protocol: Chloromethylation of 2-Phenyl-5-methyloxazole

This protocol provides a general, robust starting point that can be adapted for other activated oxazole substrates.

Materials:

  • 2-Phenyl-5-methyloxazole (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 eq)

  • Chloroform (or Dichloroethane), anhydrous

  • Hydrogen Chloride (gas)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-phenyl-5-methyloxazole (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Add anhydrous zinc chloride (0.5 eq) to the cooled, stirring suspension.

  • Begin bubbling dry hydrogen chloride gas slowly through the mixture. The suspension should gradually become a clearer solution as the paraformaldehyde depolymerizes and reacts.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, stop the HCl gas flow and remove the ice bath.

  • Carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated NaHCO₃ solution to quench the reaction and neutralize the acid.

  • Extract the aqueous layer with chloroform (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

  • Purify the resulting crude oil or solid by flash column chromatography or recrystallization to yield the desired 4-(chloromethyl)-2-phenyl-5-methyloxazole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Reaction Monitor Monitor by TLC after 1h Start->Monitor Problem Identify Issue Monitor->Problem Tar Tar Formation / Dark Color Problem->Tar Low Yield, Polymerization Mixed Mono- & Bis- Products Problem->Mixed Multiple Spots Hydrolysis Hydroxymethyl Byproduct Problem->Hydrolysis Polar Byproduct NoRxn No Reaction Problem->NoRxn Starting Material Unchanged Sol_Tar Action: 1. Lower Temperature (0°C) 2. Use Paraformaldehyde 3. Slow Reagent Addition Tar->Sol_Tar Sol_Mixed Action: 1. Reduce Reaction Time 2. Use ~1.1 eq Reagents 3. Lower Temperature Mixed->Sol_Mixed Sol_Hydrolysis Action: 1. Use Anhydrous HCl (gas) 2. Fast, Cold Work-up 3. Dry Solvents Thoroughly Hydrolysis->Sol_Hydrolysis Sol_NoRxn Action: 1. Add ZnCl₂ Catalyst 2. Cautiously Increase Temp 3. Check Substrate Activation NoRxn->Sol_NoRxn

Caption: A decision-making workflow for troubleshooting common chloromethylation issues.

References

  • New studies in aromatic chloromethylation. Durham E-Theses, Durham University. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. National Institutes of Health (NIH). Available at: [Link]

  • Oxazole. Wikipedia. Available at: [Link]

  • Oxazole. Cuttack University. Available at: [Link]

  • Chloromethylation process. Google Patents.
  • Fuson, R.C., & McKeever, C.H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. Available at: [Link]

  • Pfeiffer, W. D. (2009). Product Class 1: Benzylic Chlorides. Science of Synthesis, 35, 155-188. Available at: [Link]

Sources

Optimization

Technical Support Center: Guidelines for the Storage and Handling of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical information and actionable protocols to ensure the long-term stability and integrity of 2-(Chloromethyl)-5-(2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical information and actionable protocols to ensure the long-term stability and integrity of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole (CAS No. 1094452-07-9). Proper storage and handling are paramount for obtaining reliable and reproducible experimental results.

Section 1: Chemical Profile and Intrinsic Stability

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is a substituted oxazole derivative. The stability of this molecule is primarily dictated by two key structural features: the oxazole ring and the chloromethyl group. Understanding their individual susceptibilities is crucial for preventing degradation.

  • Oxazole Ring: The five-membered oxazole ring is aromatic and generally stable. However, it can be susceptible to cleavage under strongly acidic or basic conditions, attack by potent oxidizing agents, and photolysis.[1][2] The presence of substituents, like the 2-methoxyphenyl group, can influence the ring's electron density and overall reactivity.[2]

  • Chloromethyl Group: This is the most reactive site on the molecule. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and highly susceptible to nucleophilic attack. This is the primary site of degradation, most commonly through hydrolysis.

Caption: Molecular structure highlighting key reactive sites.

Section 2: Frequently Asked Questions (FAQs) on Optimal Storage

Q1: What are the ideal temperature and humidity conditions for storing this compound?

A1: For long-term stability, the compound should be stored at 2-8°C under desiccated conditions.[3][4] The chloromethyl group is highly sensitive to moisture, which can lead to hydrolysis. Therefore, storing the compound in a tightly sealed container with a desiccant (e.g., silica gel) is critical. For short-term storage (days to a few weeks), refrigeration is also recommended.

Q2: Should this compound be stored under an inert atmosphere?

A2: Yes. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[4] While the oxazole ring has some resistance to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to gradual degradation.[5][6] An inert atmosphere displaces both oxygen and ambient moisture, providing a superior protective environment.

Q3: Is this compound sensitive to light? What type of container should I use?

A3: Oxazole rings can undergo photolysis, leading to the formation of oxidation products or rearrangements.[5][7] Therefore, the compound should be protected from light. Always store it in an amber glass vial or a container wrapped in aluminum foil to prevent photodegradation.

Q4: How should I handle the compound for short-term vs. long-term storage?

A4: Proper handling is crucial to maintain the integrity of the bulk material. The following table summarizes the recommended conditions.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C (Refrigerated)2-8°C (Refrigerated)[3]Low temperatures slow down the rate of potential degradation reactions, including hydrolysis and oxidation.
Atmosphere Tightly sealed container.Inert gas (Argon or Nitrogen) blanket.[4]Prevents exposure to atmospheric moisture and oxygen, which are key drivers of degradation.
Container Amber glass vial.Amber glass vial, sealed with paraffin film.Protects from light-induced degradation (photolysis).[5] Paraffin adds an extra barrier against moisture and air ingress.
Location Refrigerator, inside a secondary container with desiccant.Refrigerator, inside a desiccator cabinet or sealed bag with desiccant.Minimizes exposure to moisture, which is the primary risk for the chloromethyl group.
Handling Equilibrate to room temperature before opening. Use a dry spatula.Aliquot into smaller, single-use vials for long-term storage.Prevents condensation from forming inside the vial. Aliquoting prevents repeated freeze-thaw cycles and contamination of the bulk stock.

Section 3: Troubleshooting Guide: Identifying and Preventing Degradation

Q1: My assay results are inconsistent. Could compound degradation be the cause and how would I check for it?

A1: Yes, inconsistent results are a classic sign of compound instability. The primary degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group. This seemingly small change can drastically alter the compound's reactivity, solubility, and biological activity.

To check for degradation, you can use analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method. The hydrolyzed product is more polar and will have a lower Rf value than the parent compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. The degradation product will appear as a new, typically earlier-eluting peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can clearly show the disappearance of the chloromethyl signal (-CH₂Cl) and the appearance of a new signal for the hydroxymethyl group (-CH₂OH).

Q2: I suspect hydrolysis has occurred. What is the likely degradation product and how can I avoid this?

A2: The most probable degradation product is 2-(Hydroxymethyl)-5-(2-methoxyphenyl)-1,3-oxazole. This occurs when the electrophilic carbon of the chloromethyl group is attacked by a water molecule.

Caption: Primary degradation pathway via hydrolysis.

Prevention is key:

  • Strictly Anhydrous Conditions: Always handle the compound in a dry environment, such as a glove box or under a stream of inert gas.

  • Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous-grade solvents.

  • Proper Storage: Follow the long-term storage guidelines outlined in Section 2, paying special attention to desiccation and inert atmosphere.

Section 4: Experimental Protocols

Protocol 4.1: Recommended Procedure for Aliquoting and Handling

This protocol minimizes the exposure of the bulk compound to atmospheric contaminants.

Storage_Workflow start Receive Compound step1 Place in Desiccator Equilibrate to Room Temp. start->step1 step2 Transfer to Inert Atmosphere (Glovebox or Argon Stream) step1->step2 step3 Aliquot into Pre-weighed, Amber, Single-Use Vials step2->step3 step4 Backfill Vials with Inert Gas step3->step4 step5 Seal Vials Tightly (Use PTFE-lined caps) step4->step5 step6 Wrap with Paraffin Film step5->step6 step7 Label Clearly (Name, Date, Conc.) step6->step7 end Store at 2-8°C in Desiccated Box step7->end

Caption: Recommended workflow for aliquoting and storage.

Step-by-Step Methodology:

  • Before opening the main container for the first time, place it in a desiccator and allow it to equilibrate to ambient room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Perform all weighing and aliquoting operations under an inert atmosphere (e.g., inside a nitrogen or argon-filled glovebox).

  • Dispense the desired amounts into smaller, pre-labeled amber glass vials suitable for single use.

  • Before sealing, flush the headspace of each aliquot vial with a gentle stream of inert gas.

  • Tightly cap each vial. For maximum protection, wrap the cap-vial interface with paraffin film.

  • Place all aliquots in a labeled secondary container with desiccant and store at 2-8°C.

Protocol 4.2: Simple TLC Method for Purity Assessment

This method can be used as a quick qualitative check for the presence of the more polar hydrolysis product.

  • Prepare TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).

  • Prepare Mobile Phase: A mixture of Ethyl Acetate/Hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Spot Plate: Dissolve a tiny amount of your compound in a suitable solvent (e.g., Dichloromethane). Spot a reference lane (if you have a fresh, trusted sample) and a sample lane.

  • Develop Plate: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate and mark the solvent front. Visualize under UV light (254 nm). The parent compound should appear as a single spot. The hydrolyzed product, if present, will appear as a distinct, more polar spot with a lower Rf value (closer to the baseline).

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Available at: [Link]

  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. (2019). ACS Publications. Available at: [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC. Available at: [Link]

  • Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. (2020). Charles Darwin University. Available at: [Link]

  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Available at: [Link]

  • 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole. (n.d.). Amei Bio. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Predicted ¹H NMR Spectrum of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

An In-Depth Guide to the 1H NMR Interpretation of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole and a Comparison with Structural Analogs This guide provides a comprehensive analysis of the proton nuclear magnetic reso...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Interpretation of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole and a Comparison with Structural Analogs

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As unambiguous structural confirmation is paramount in drug development and chemical research, a thorough understanding of spectral data is essential.[1] This document moves beyond a simple peak list, offering a detailed interpretation grounded in fundamental principles and comparative data to provide researchers with a robust framework for spectral analysis.

We will deconstruct the expected ¹H NMR spectrum, compare it with structurally related alternatives to highlight key distinguishing features, and provide a standardized experimental protocol for acquiring high-quality data.

The structure of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole presents several distinct proton environments, each with a characteristic chemical shift (δ), integration value, and splitting pattern (multiplicity).[2][3] The analysis is based on established chemical shift ranges for heterocyclic and aromatic systems, and the predictable electronic effects of the substituents.[4][5]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; O2 [label="O", pos="-1.2,-0.2!"]; C3 [label="C", pos="-0.8,-1.0!"]; C4 [label="C", pos="0.5,-1.0!"]; C5 [label="C", pos="0.8,0!"];

// Oxazole ring protons and substituents H4 [label="H (c)", pos="1.0,-1.7!"]; CH2Cl_C [label="C", pos="1.9,0.3!"]; CH2Cl_H1 [label="H (a)", pos="2.3,-0.3!"]; CH2Cl_H2 [label="H (a)", pos="2.3,0.9!"]; Cl [label="Cl", pos="2.8,0!"];

// 2-methoxyphenyl group Aryl_C1 [label="C", pos="-1.6,-1.8!"]; Aryl_C2 [label="C", pos="-2.8,-1.5!"]; Aryl_C3 [label="C", pos="-3.5,-2.5!"]; Aryl_C4 [label="C", pos="-3.0,-3.5!"]; Aryl_C5 [label="C", pos="-1.8,-3.8!"]; Aryl_C6 [label="C", pos="-1.1,-2.8!"]; O_Me [label="O", pos="-3.3,-0.5!"]; Me_C [label="C", pos="-4.5,-0.2!"]; Me_H1 [label="H (e)", pos="-4.8,0.5!"]; Me_H2 [label="H (e)", pos="-4.8,-0.9!"]; Me_H3 [label="H (e)", pos="-5.0,0!"]; Aryl_H3 [label="H (d3)", pos="-4.5,-2.3!"]; Aryl_H4 [label="H (d4)", pos="-3.5,-4.3!"]; Aryl_H5 [label="H (d5)", pos="-1.5,-4.6!"]; Aryl_H6 [label="H (d6)", pos="-0.2,-3.0!"];

// Draw bonds C5 -- N1 -- C3 -- C4 -- O2 -- C5; C4 -- H4; C5 -- CH2Cl_C; CH2Cl_C -- CH2Cl_H1; CH2Cl_C -- CH2Cl_H2; CH2Cl_C -- Cl; C3 -- Aryl_C1; Aryl_C1 -- Aryl_C2 -- Aryl_C3 -- Aryl_C4 -- Aryl_C5 -- Aryl_C6 -- Aryl_C1; Aryl_C2 -- O_Me; O_Me -- Me_C; Me_C -- Me_H1; Me_C -- Me_H2; Me_C -- Me_H3; Aryl_C3 -- Aryl_H3; Aryl_C4 -- Aryl_H4; Aryl_C5 -- Aryl_H5; Aryl_C6 -- Aryl_H6; } Caption: Structure of the target molecule with key protons labeled (a-e).

Based on the structure, we can predict the following signals:

LabelProton GroupPredicted δ (ppm)IntegrationMultiplicityRationale
(a) -CH₂Cl~ 4.7 - 4.92HSinglet (s)The methylene protons are deshielded by the adjacent electronegative chlorine atom and the electron-withdrawing oxazole ring. The absence of adjacent non-equivalent protons results in a singlet.[6][7]
(b) Oxazole H-4~ 7.6 - 7.81HSinglet (s)Protons on oxazole rings are deshielded due to the aromatic ring current and the influence of the adjacent oxygen and nitrogen atoms.[5][8] It appears as a singlet as there are no neighboring protons to couple with.
(c) Aromatic (H-3', H-4', H-5', H-6')~ 6.9 - 7.94H (1H each)Complex multiplets (dd, t)These four non-equivalent protons will be in the aromatic region. Their specific shifts and splitting are dictated by their position relative to the electron-donating methoxy group and the oxazole ring. Expect overlapping signals, likely doublets of doublets (dd) or triplets (t).[9]
(d) -OCH₃~ 3.93HSinglet (s)The methoxy group protons are shielded relative to aromatic protons and typically appear as a sharp singlet in this region.[10][11]

Comparative Spectral Analysis

To better understand the spectral features of the target compound, it is instructive to compare its predicted ¹H NMR data with that of two structural analogs. This comparison highlights how specific functional groups influence the spectrum.

Alternative 1: 2-(Chloromethyl)-5-phenyl-1,3-oxazole This analog lacks the methoxy group on the phenyl ring.

Alternative 2: 2-Methyl-5-(2-methoxyphenyl)-1,3-oxazole This analog replaces the chloromethyl group with a simple methyl group.

The table below provides a comparative summary of the predicted chemical shifts.

Proton GroupTarget CompoundAlternative 1 (No -OCH₃)Alternative 2 (No -Cl)
-CH₂Cl ~ 4.8 ppm (s, 2H)~ 4.8 ppm (s, 2H)N/A
-CH₃ (at C2) N/AN/A~ 2.6 ppm (s, 3H)
Oxazole H-4 ~ 7.7 ppm (s, 1H)~ 7.7 ppm (s, 1H)~ 7.6 ppm (s, 1H)
Aromatic ~ 6.9 - 7.9 ppm (m, 4H)~ 7.3 - 7.8 ppm (m, 5H)~ 6.9 - 7.9 ppm (m, 4H)
-OCH₃ ~ 3.9 ppm (s, 3H)N/A~ 3.9 ppm (s, 3H)
Key Spectral Differences and Insights:
  • Effect of the Chloromethyl Group: Replacing the chloromethyl group with a methyl group (Alternative 2) causes a significant upfield shift (from ~4.8 ppm to ~2.6 ppm). This is a direct consequence of removing the highly electronegative chlorine atom, which strongly deshields the adjacent protons. This large chemical shift difference is a key identifier for the chloromethyl substituent.

  • Effect of the Methoxy Group: Removing the methoxy group (Alternative 1) results in two primary changes. First, the characteristic singlet at ~3.9 ppm disappears. Second, the pattern in the aromatic region simplifies. The 2-methoxyphenyl group in the target compound creates four distinct aromatic proton signals due to its electronic influence and ortho-substitution pattern. In contrast, the unsubstituted phenyl ring of Alternative 1 would likely present a more condensed multiplet representing its five protons. The electron-donating nature of the methoxy group also tends to shift the ortho and para protons slightly upfield compared to an unsubstituted ring.[12]

Standardized Protocol for ¹H NMR Data Acquisition

Acquiring a clean, high-resolution spectrum is critical for accurate interpretation. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with signals from the analyte.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped to lock onto the solvent signal. TMS provides a reference peak at 0.0 ppm.[3][6]

    • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity. This process is crucial for achieving sharp peaks and high resolution. Poor shimming can lead to broadened peaks and distorted splitting patterns.[14]

    • Set the acquisition parameters:

      • Pulse Angle: 30-45 degrees (a smaller flip angle allows for faster relaxation and a shorter experimental time).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans. A higher number of scans increases the signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak (CDCl₃ at 7.26 ppm) or the TMS peak (0.0 ppm) to its correct value.

    • Integrate the peaks to determine the relative ratios of the protons.[15]

    • Analyze the chemical shifts, integration, and multiplicities to elucidate the structure.

dot digraph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh Sample (5-10 mg)"]; dissolve [label="Dissolve in CDCl3 (~0.6 mL)\nin NMR Tube"]; weigh -> dissolve; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; insert [label="Insert into Spectrometer"]; lock_shim [label="Lock and Shim"]; acquire [label="Acquire FID"]; insert -> lock_shim -> acquire; }

subgraph "cluster_proc" { label = "Data Processing & Analysis"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase_cal [label="Phase and Calibrate"]; integrate [label="Integrate Peaks"]; analyze [label="Analyze Spectrum"]; ft -> phase_cal -> integrate -> analyze; }

dissolve -> insert [lhead=cluster_acq]; acquire -> ft [lhead=cluster_proc]; } Caption: Experimental workflow for acquiring and processing a ¹H NMR spectrum.

Confirming Assignments with 2D NMR

While 1D ¹H NMR provides a wealth of information, complex splitting patterns, such as those in the aromatic region of the target molecule, can be challenging to assign definitively. In such cases, 2D NMR experiments like ¹H-¹H Correlation Spectroscopy (COSY) are invaluable.[1] A COSY spectrum shows correlations between protons that are coupled to each other.

For 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole, a COSY experiment would be expected to show cross-peaks connecting the adjacent protons on the aromatic ring, allowing for unambiguous assignment of their connectivity. For example, a cross-peak would appear between the signals for H-3' and H-4', confirming their ortho relationship.

dot digraph "cosy_correlations" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=circle, width=0.5, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10]; edge [color="#34A853"];

H3 [label="H-3'"]; H4 [label="H-4'"]; H5 [label="H-5'"]; H6 [label="H-6'"];

// Ortho couplings (strongest) H3 -- H4 [label="ortho", fontcolor="#202124"]; H4 -- H5 [label="ortho", fontcolor="#202124"]; H5 -- H6 [label="ortho", fontcolor="#202124"];

// Meta couplings (weaker, shown as dashed) H3 -- H5 [style=dashed, label="meta", fontcolor="#5F6368"]; H4 -- H6 [style=dashed, label="meta", fontcolor="#5F6368"]; } Caption: Expected ¹H-¹H COSY correlations for the aromatic protons.

Conclusion

The ¹H NMR spectrum of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is highly characteristic. The key identifying features are the downfield singlet for the chloromethyl protons around 4.8 ppm, a singlet for the oxazole proton near 7.7 ppm, a complex aromatic multiplet for four protons, and a sharp singlet for the methoxy group at approximately 3.9 ppm. Comparative analysis with structural analogs demonstrates that these chemical shifts are sensitive and diagnostic reporters of the molecular structure. By following a rigorous experimental protocol and employing 2D NMR techniques where necessary, researchers can confidently confirm the identity and purity of this compound.

References

  • OpenOChem Learn. (n.d.). Interpreting.
  • Jakubke, H.-D. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
  • Angelova, S., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(7), 1733. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Cavaleiro, J. A. S. (1983). “Solvent effects” in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 60(5), 425. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(4), 421-431. [Link]

  • Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 9923017. [Link]

  • NMR 5: Coupling Constants. (2023, May 15). [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thi-Qar Medical Journal, 05(01). [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • HMNR Aromatic Coupling. (2016, January 14). [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1H (proton) NMR spectrum of 2-chloropropane. Retrieved from [Link]

  • Supporting Information for: Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetone. National Institutes of Health. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Institutes of Health. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank, 2018(2), M988. [Link]

  • ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]

  • Growing Science. (n.d.). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-amino-azaheterocycles. Retrieved from [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. [Link]

  • Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole

Topic: Mass Spectrometry Fragmentation Patterns of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole Type: Publish Comparison Guide (Predictive & Experimental) Audience: Researchers, Medicinal Chemists, and Analytical Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole Type: Publish Comparison Guide (Predictive & Experimental) Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Structural Logic

This guide provides a technical analysis of the mass spectrometric behavior of 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole (C₁₁H₁₀ClNO₂). As a functionalized heterocyclic scaffold often used in drug discovery, its identification relies on detecting specific diagnostic ions derived from its three core moieties: the labile chloromethyl group, the central oxazole ring, and the electron-rich methoxyphenyl substituent.

This document compares two primary analytical "alternatives" for structural confirmation: Electron Ionization (EI) (for fingerprinting) versus Electrospray Ionization (ESI) (for biological quantification).

The Molecular Target
  • Formula: C₁₁H₁₀ClNO₂

  • Monoisotopic Mass: 223.04 Da (

    
    Cl)
    
  • Isotopic Signature: Distinct 3:1 ratio at m/z 223 and 225 due to Chlorine.

Comparative Analysis: EI vs. ESI Performance

For a researcher confirming the identity of this compound, the choice of ionization method dictates the observed fragmentation landscape.[1] The table below compares the "performance" of these two methods in generating actionable structural data.

FeatureMethod A: Electron Ionization (EI) Method B: Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Low internal energy)
Primary Ion Radical Cation (

) at m/z 223
Protonated Adduct (

) at m/z 224
Fragmentation Extensive, spontaneous in-source fragmentation.Minimal in-source; requires Collision Induced Dissociation (CID).
Chlorine Pattern Preserved in molecular ion and high-mass fragments.Preserved in parent; often lost as neutral HCl in MS/MS.
Key Application Structural Elucidation : Best for library matching and confirming the chloromethyl moiety.Quantification : Best for PK studies/LC-MS due to higher sensitivity.
Diagnostic Limit High abundance of low-mass ring fragments (m/z < 100).High abundance of specific neutral loss ions (m/z > 150).

Detailed Fragmentation Pathways

Understanding the causality of bond cleavage is essential for validating the compound's structure.

3.1. The Chlorine Isotope Effect (The Anchor)

Before analyzing fragments, verify the Molecular Ion (


).
  • Observation: A cluster at m/z 223 (100% relative abundance) and m/z 225 (~32% relative abundance).

  • Validation: If this 3:1 intensity ratio is absent, the chloromethyl group has likely hydrolyzed (e.g., to a hydroxymethyl) or reacted.

3.2. Primary Cleavage Mechanisms (EI/CID)
Pathway A: Chloromethyl Cleavage (Diagnostic)

The C-Cl bond is the weakest link, particularly under EI conditions.

  • Mechanism: Homolytic cleavage of the C-Cl bond.

  • Result: Loss of

    
     (35 Da).
    
  • Fragment: m/z 188 (

    
    ). This ion is resonance-stabilized by the oxazole ring.
    
Pathway B: Methoxy Group Rearrangement

The ortho-methoxy group on the phenyl ring facilitates specific proximity effects.

  • Loss of Methyl: Simple cleavage of the

    
     bond yields m/z 208  (
    
    
    
    ).
  • Loss of Formaldehyde: A characteristic rearrangement involving the methoxy oxygen and the phenyl ring can lead to the loss of neutral

    
     (30 Da), yielding m/z 193 .
    
Pathway C: Oxazole Ring Fission (Retro-Diels-Alder)

The oxazole ring typically undergoes Retro-Diels-Alder (RDA) cleavage, breaking the O1-C2 and C4-N3 bonds or O1-C5 and C2-N3 bonds.

  • Fragment: Cleavage often produces nitrile or ketene derivatives.

  • Observation: Look for lower mass peaks at m/z 89 (related to the benzonitrile moiety) or m/z 135 (methoxyphenyl cation).

3.3. Visualization of Pathways

The following diagram maps the logical flow from the parent ion to diagnostic fragments.

FragmentationPathways Parent Parent Ion [M]+• (EI) or [M+H]+ (ESI) m/z 223 / 224 Cl_Loss Dechlorination [M - Cl]+ m/z 188 Parent->Cl_Loss - Cl• (35 Da) CH2Cl_Loss Side Chain Loss [M - CH2Cl]+ m/z 174 Parent->CH2Cl_Loss - CH2Cl• (49 Da) Me_Loss Demethylation [M - CH3]+ m/z 208 Parent->Me_Loss - CH3• (15 Da) Ring_Break Oxazole RDA Cleavage (Benzonitrile derivative) m/z ~135 Cl_Loss->Ring_Break Ring Fission Formaldehyde_Loss Rearrangement [M - CH2O]+ m/z 193 Me_Loss->Formaldehyde_Loss - O (16 Da) / Rearr.

Figure 1: Predictive fragmentation tree for 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole showing primary diagnostic ions.

Experimental Protocols

To replicate these results, use the following standardized workflows. These protocols are designed to be self-validating by including specific "Checkpoints."

Protocol A: LC-MS/MS (ESI) for Quantification

Best for: Pharmacokinetics, purity checks in solution.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN). Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

  • Source Parameters:

    • Mode: Positive Ion (

      
      )
      
    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C

  • MS/MS Acquisition:

    • Select Precursor: m/z 224.0 (Monoisotopic).

    • Apply Collision Energy (CE) Ramp: 10 -> 40 eV.

  • Validation Checkpoint:

    • At Low CE (10 eV), the m/z 224 peak must dominate.

    • At High CE (30+ eV), the m/z 188 (Loss of HCl) should become the Base Peak.

Protocol B: GC-MS (EI) for Structural Confirmation

Best for: Synthesis verification, impurity profiling.

  • Sample Prep: Dissolve in Ethyl Acetate or DCM (1 mg/mL).

  • Inlet: Split mode (20:1), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.

  • Ion Source: Electron Impact, 70 eV, 230°C.

  • Validation Checkpoint:

    • Verify the 3:1 isotope ratio at m/z 223/225. If the ratio is 1:1 or absent, the chloromethyl group is compromised.

References

  • Audier, H. E., et al. (1971). Mass Spectrometry of Oxazoles. Semantic Scholar. Link

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Hard vs Soft Ionization. ACD/Labs. Link

  • National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH.gov. Link

  • ResearchGate. (2022). Fragmentation patterns of chloromethyl and methoxyphenyl derivatives. ResearchGate. Link

Sources

Validation

FTIR Spectral Analysis of 1,3-Oxazole Functional Groups

Executive Summary The 1,3-oxazole ring is a critical bioisostere in medicinal chemistry, serving as a stable surrogate for amide bonds and carboxylic acids in drug design.[1] Its precise identification is pivotal during...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole ring is a critical bioisostere in medicinal chemistry, serving as a stable surrogate for amide bonds and carboxylic acids in drug design.[1] Its precise identification is pivotal during the synthesis of alkaloids, antibiotics (e.g., virginiamycin), and synthetic anti-inflammatory agents.[1]

While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective, and non-destructive method for routine process monitoring and solid-state characterization.[1] This guide provides a rigorous technical comparison of FTIR against its primary vibrational alternative (Raman spectroscopy) and details the spectral differentiation of 1,3-oxazole from its structural isomer, isoxazole.

The Analytical Challenge: Why 1,3-Oxazole?

The 1,3-oxazole moiety is a five-membered heterocyclic ring containing oxygen and nitrogen at the 1 and 3 positions.[2][3][4] Its aromatic character and specific electron density distribution create a unique vibrational "fingerprint." However, two primary challenges exist in its analysis:

  • Isomeric Interference: Distinguishing 1,3-oxazole from isoxazole (1,2-oxazole), which often forms as a competitive byproduct during cyclization reactions.[1]

  • Signal Overlap: The C=N and C=C ring stretching vibrations (1650–1450 cm⁻¹) often overlap with amide I/II bands in peptide-based drug candidates.

Comparative Analysis: Performance & Alternatives

Comparison A: FTIR vs. Raman Spectroscopy

For the analysis of heterocyclic rings, FTIR and Raman are complementary but distinct. The choice depends on the symmetry of the vibration being interrogated.

FeatureFTIR (The Standard) Raman (The Alternative) Scientist’s Verdict
Physical Principle Absorption (Change in Dipole Moment)Scattering (Change in Polarizability)FTIR is superior for the polar C-O-C and C=N bonds inherent to oxazole.
Key Sensitivity Asymmetric vibrations, Hetero-nuclear bonds (C=N, C-O)Symmetric vibrations, Homo-nuclear bonds (C=C, N=N)Use Raman if the oxazole is fused to extensive symmetric aromatic systems (e.g., benzoxazole).[1]
Sample Prep ATR (Solid/Liquid) or KBr PelletNon-contact (Laser)FTIR-ATR is faster for QC; Raman suffers from fluorescence in crude synthetic mixtures.
Water Interference High (O-H stretch masks 3000+ region)NegligibleRaman wins for aqueous reaction monitoring; FTIR requires dried samples.
Comparison B: 1,3-Oxazole vs. Isoxazole (Structural Alternatives)

Distinguishing these isomers is the most common application of this protocol.

Spectral Feature1,3-Oxazole Isoxazole (1,2-isomer) Differentiation Logic
Ring Breathing 1080–1143 cm⁻¹ 1000–1030 cm⁻¹ The 1,3-arrangement creates a stiffer ring mode at higher frequency.[1]
N-O Stretch Absent (C-O-C and C=N instead)~900–1000 cm⁻¹ Isoxazole has a direct N-O bond, yielding a distinct weak/medium band absent in oxazole.
C=N Stretch 1500–1540 cm⁻¹ 1610–1640 cm⁻¹ The C=N bond in isoxazole has more double-bond character, shifting it to a higher wavenumber.[1]

Detailed Spectral Assignment (The Fingerprint)

The following assignments are based on gas-phase and solid-state (KBr) data. Note that substituents at the C2, C4, or C5 positions will cause predictable shifts (e.g., electron-withdrawing groups shift C=N to higher frequencies).[1]

Primary Diagnostic Bands (1,3-Oxazole)[1][4]
  • Asymmetric Ring Stretch (C=N / C=C mix):

    • Position:1537 cm⁻¹ (Parent) / 1550–1610 cm⁻¹ (Substituted)[1]

    • Intensity: Strong[1][5]

    • Mechanism:[2] This is the primary diagnostic band. It corresponds to the stretching of the C=N bond coupled with the C=C bond.

    • Caution: Can overlap with phenyl ring stretches if a benzene ring is attached.

  • Symmetric Ring Stretch:

    • Position:1498 cm⁻¹ [4]

    • Intensity: Medium[1][6]

    • Mechanism:[2] Skeletal vibration of the five-membered ring.

  • C-O-C Ring Stretch:

    • Position:1080–1150 cm⁻¹

    • Intensity: Strong/Broad

    • Mechanism:[2] Ether-like character of the O-C bonds. This is often the "cleanest" region to look for if the 1500-1600 region is crowded.

  • Ring Breathing (Skeletal):

    • Position:1045 cm⁻¹ and 1326 cm⁻¹ [4]

    • Intensity: Weak to Medium

    • Mechanism:[2] Radial expansion/contraction of the ring.

Experimental Protocol: Validated Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for speed and reproducibility.

Materials & Equipment[1][7]
  • Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).

  • Accessory: Diamond or ZnSe ATR Crystal (Diamond preferred for hardness).

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade) for cleaning.

Step-by-Step Methodology
  • System Validation (Self-Check):

    • Run an "Open Beam" background.[1]

    • Pass Criteria: Energy curve must follow standard blackbody radiation profile; CO₂ doublets (2350 cm⁻¹) should be minimized via purging.

    • Why: High CO₂ levels create noise in the 2300 region, which can interfere with overtone analysis, though less critical for the fingerprint region.

  • Crystal Cleaning:

    • Clean the ATR crystal with DCM.

    • Collect a "Preview" spectrum to ensure no residual peaks remain (flatline baseline).

  • Sample Deposition:

    • Solid: Place ~2–5 mg of sample on the crystal center.[7] Lower the pressure clamp until the force gauge indicates optimal contact (usually ~80–100 N).

    • Liquid: Place 10 µL to cover the crystal active area.

  • Data Acquisition:

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    • Range: 4000–600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required). ATR intensity is proportional to wavelength (

      
      ), distorting relative peak heights compared to KBr transmission spectra.[1]
      
    • Baseline correct (Rubberband method) if scattering is observed.

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for characterizing an unknown heterocyclic sample suspected to be an oxazole.

OxazoleAnalysis Start Unknown Heterocyclic Sample Solubility Is Sample Soluble/Pure? Start->Solubility State Physical State? Solubility->State Yes FTIR_ATR Technique: FTIR-ATR (Rapid, minimal prep) State->FTIR_ATR Solid/Powder Raman Technique: Raman (If aqueous or symmetric) State->Raman Aqueous Soln Spectral_Check Analyze 1500-1700 cm⁻¹ Region FTIR_ATR->Spectral_Check Decision_Oxazole Band @ 1530-1550 cm⁻¹ (1,3-Oxazole C=N) Spectral_Check->Decision_Oxazole Lower Freq Shift Decision_Isoxazole Band @ 1610-1640 cm⁻¹ (Isoxazole C=N) Spectral_Check->Decision_Isoxazole Higher Freq Shift Confirm_Oxazole Confirm: Ring Breath @ 1080 cm⁻¹ No N-O stretch Decision_Oxazole->Confirm_Oxazole Confirm_Isoxazole Confirm: N-O Stretch @ 900-1000 cm⁻¹ Decision_Isoxazole->Confirm_Isoxazole

Caption: Analytical decision matrix for differentiating 1,3-oxazole from isoxazole using vibrational spectroscopy.

References

  • Joshi, S., et al. (2016).[1][4] Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation Journal. Link

  • Turchi, I. J. (Ed.).[1][8] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Standard Reference Text).

  • Adembri, G., et al. (1963).[1][9] Vibrational assignment of isoxazole-d3. Spectrochimica Acta Part A. Link[9]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy. Link

  • Mohammed, A.J., et al. (2022).[1][3] Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives. Chemical Methodologies. Link

Sources

Safety & Regulatory Compliance

Safety

2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole proper disposal procedures

Executive Safety Directive Attention Researchers: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is not merely a standard organic intermediate; it is a functionalized alkyl halide with significant alkylating potential....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Attention Researchers: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole is not merely a standard organic intermediate; it is a functionalized alkyl halide with significant alkylating potential. The chloromethyl moiety (


) attached to the oxazole ring renders this compound highly reactive toward nucleophiles (including biological macromolecules like DNA/proteins).

Do not dispose of this compound down the drain or in general trash. Improper disposal poses immediate risks of groundwater contamination and downstream toxicity. This guide defines the Zero-Emission Protocol for the safe containment, deactivation, and disposal of this specific oxazole derivative.

Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the "Weak Link" in the molecule: the C-Cl bond.

PropertySpecificationOperational Implication
Functional Group Chloromethyl (

)
High Reactivity: Potent alkylating agent. Lachrymator potential.
Core Structure 1,3-OxazoleAcid Sensitivity: Ring hydrolysis may occur under strong acidic conditions.
Physical State Solid (typically)Dust inhalation hazard; requires particulate segregation.
Solubility Organic Solvents (DCM, DMSO)Bioaccumulation: Lipophilic nature increases dermal absorption risks.
Stability Moisture SensitiveHydrolysis: Slowly releases HCl upon contact with moisture/water.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the segregation logic required for compliant disposal under RCRA (Resource Conservation and Recovery Act) guidelines.

DisposalWorkflow cluster_legend Legend Start Waste Generation: 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid Glassware Contaminated Glassware (Trace Residue) StateCheck->Glassware SolidStream Solid Waste Stream (High Hazard) Solid->SolidStream Double Bag & Label LiquidStream Halogenated Solvent Waste Liquid->LiquidStream Segregate from Oxidizers Decon Chemical Deactivation (Quench) Glassware->Decon Rinse with Deactivator Decon->LiquidStream Dispose Rinsate Legend1 Decision Point Legend2 Critical Hazard Stream Legend3 Safe Processing

Figure 1: Operational workflow for segregating solid, liquid, and trace waste streams to ensure regulatory compliance.

Pre-Disposal Stabilization (The "Expert" Insight)

Why this matters: Simply rinsing glassware contaminated with chloromethyl derivatives with water is insufficient. It generates dilute hydrochloric acid and leaves active alkylating agents on the surface. You must chemically quench the reactivity before the item leaves the fume hood.

Protocol: Nucleophilic Deactivation (Glassware Only)

Use this for cleaning spatulas, flasks, and funnels before final washing.

  • Preparation: Prepare a Deactivation Solution : 5% Ethanolamine (or dilute NaOH) in Ethanol.

  • Application: Rinse contaminated surfaces with this solution.

    • Mechanism:[1][2][3] The amine/hydroxide acts as a nucleophile, displacing the chloride ion and converting the reactive alkyl halide into a stable amino/hydroxyl derivative.

  • Duration: Allow to sit for 10–15 minutes.

  • Disposal: Collect the rinsate into the Halogenated Solvent Waste container. Do not pour down the drain.

Regulatory Classification (RCRA)

Proper labeling is the primary defense against regulatory fines. Classify this waste under the following EPA codes:

Waste CategoryEPA CodeJustification
Halogenated Solvents F002 / F001 If dissolved in DCM/Chloroform (common for this chemistry).
Characteristic Waste D003 (Reactive) Conditional: Only if large bulk quantities react violently with water.
Toxic Waste Characteristic While not a specific "U" or "P" listed waste, it must be treated as toxic due to the alkylating pharmacophore.

Labeling Requirement: Labels must explicitly state: "Hazardous Waste - Halogenated Organic - Toxic - Alkylating Agent."

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired batches, failed reactions, or spill cleanup materials.

  • PPE: Double nitrile gloves, lab coat, safety goggles. (Respiratory protection recommended if dust is visible).

  • Primary Containment: Transfer the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but breakage-prone.

  • Secondary Containment: Place the HDPE jar inside a clear zip-lock hazardous waste bag.

  • Labeling: Affix the hazardous waste tag immediately. Note the full chemical name. Do not use abbreviations/acronyms.

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers and strong bases.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, filtrates.

  • Segregation: Ensure the waste container is designated for Halogenated Organics .

    • Critical: Do NOT mix with acidic aqueous waste (risk of hydrolysis/fumes) or strong oxidizers (risk of fire).

  • Transfer: Use a funnel to prevent drips.

  • pH Check: If the solution is highly acidic (due to HCl evolution), neutralize to pH 6–8 with solid Sodium Bicarbonate (

    
    ) before adding to the main waste drum to prevent drum corrosion.
    
  • Closure: Cap the drum tightly immediately after use.

Emergency Contingencies

Spill Response ( < 10 grams):

  • Evacuate: Clear the immediate area. The chloromethyl group can act as a lachrymator (tear gas).

  • Isolate: Mark the zone.

  • Absorb: Cover the spill with a 1:1 mixture of Sodium Carbonate and Clay/Vermiculite .

    • Why: Sodium carbonate neutralizes potential acidity; clay absorbs the organic bulk.

  • Sweep: Use a dustpan and brush (dedicated for hazmat) to sweep into a disposal bag.

  • Clean: Wipe the surface with the Deactivation Solution (see Section 4).

References

  • National Research Council. (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3][4] [Link]3]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]

  • PubChem. (n.d.). Compound Summary: Oxazole Derivatives and Reactivity. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole
Reactant of Route 2
2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole
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